molecular formula C18H18O3 B1671057 Erteberel CAS No. 533884-09-2

Erteberel

Cat. No.: B1671057
CAS No.: 533884-09-2
M. Wt: 282.3 g/mol
InChI Key: XIESSJVMWNJCGZ-VKJFTORMSA-N
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Description

Erteberel is an estrogen receptor beta agonist that has been used in trials studying the treatment of Benign Prostatic Hyperplasia.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an estrogen receptor beta agonist

Properties

IUPAC Name

(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIESSJVMWNJCGZ-VKJFTORMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201547
Record name Erteberel
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533884-09-2
Record name (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erteberel [USAN:INN]
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Record name Erteberel
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Record name Erteberel
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Record name ERTEBEREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Erteberel: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erteberel (formerly LY500307) is a synthetic, non-steroidal small molecule that has garnered significant interest for its potent and selective agonist activity at the Estrogen Receptor β (ERβ).[1][2][3] While initially investigated for conditions such as benign prostatic hyperplasia and schizophrenia, its development for these indications has been discontinued.[3] However, compelling preclinical evidence has highlighted its potential as a therapeutic agent in oncology, particularly in glioblastoma and triple-negative breast cancer, owing to its distinct mechanism of action centered on the tumor-suppressive functions of ERβ.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Selective ERβ Agonism

This compound's primary mechanism of action is its function as a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a critical role in regulating gene expression.[1][2] Unlike the often tumor-promoting effects of Estrogen Receptor α (ERα), ERβ is generally considered to have tumor-suppressive properties in various cancers.[4]

Binding Affinity and Selectivity

This compound exhibits a strong binding affinity for ERβ and a notable selectivity over ERα. This selectivity is crucial to its therapeutic potential, as it allows for the activation of ERβ-mediated anti-tumor pathways without stimulating the pro-proliferative pathways associated with ERα.

ParameterERαERβSelectivity (ERα/ERβ)Reference
Binding Affinity (Ki) 2.68 nM0.19 nM14-fold[3][5]
Functional Activity (EC50) 19.4 nM0.66 nM32-fold[3][5]

Signaling Pathways Modulated by this compound

Upon binding to ERβ, this compound initiates a cascade of intracellular signaling events that culminate in anti-tumor effects, primarily through the induction of apoptosis, cell cycle arrest, and modulation of the DNA damage response.

Classical (Genomic) ERβ Signaling

In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.[6][7][8][9] this compound has been shown to activate ERE-dependent gene expression.[5]

G This compound-Mediated Classical ERβ Signaling This compound This compound ERb_cyto ERβ (cytoplasm) This compound->ERb_cyto binds Erteberel_ERb This compound-ERβ Complex ERb_cyto->Erteberel_ERb Erteberel_ERb_nuc This compound-ERβ Complex (nucleus) Erteberel_ERb->Erteberel_ERb_nuc translocates to ERE Estrogen Response Element (ERE) Erteberel_ERb_nuc->ERE binds to Gene_Transcription Target Gene Transcription (e.g., pro-apoptotic genes) ERE->Gene_Transcription regulates G This compound-Induced Apoptotic Signaling in Glioblastoma cluster_0 Non-Classical Pathway This compound This compound ERb ERβ This compound->ERb activates p38_MAPK p38 MAPK ERb->p38_MAPK activates JNK JNK ERb->JNK activates AP1 AP-1 ERb->AP1 modulates Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis AP1->Apoptosis contributes to G Proposed this compound-ERβ-U2AF1 Interaction This compound This compound ERb ERβ This compound->ERb activates U2AF1 U2AF1 ERb->U2AF1 interacts with ERb_U2AF1 ERβ-U2AF1 Complex ERb->ERb_U2AF1 U2AF1->ERb_U2AF1 R_loop R-loop Formation ERb_U2AF1->R_loop induces DNA_damage DNA Damage R_loop->DNA_damage G ERE-Luciferase Reporter Assay Workflow Start Seed Cells Transfect Transfect with ERE-Luciferase Plasmid Start->Transfect Treat Treat with this compound Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (EC50) Measure->Analyze

References

Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor β (ERβ) agonist.[1][2][3] Developed initially by Eli Lilly and Company, this compound was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.[1][3][4] Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.[1][3] However, emerging preclinical research has unveiled promising applications for this compound in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.

Introduction

This compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.[1] Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ERα and ERβ. While ERα activation is associated with uterotrophic and proliferative effects, ERβ has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.[5]

Pharmacological Profile

This compound exhibits high selectivity for ERβ over ERα, which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.

Data Presentation

Table 1: Binding Affinity and Functional Selectivity of this compound

ParameterERαERβSelectivity (ERα/ERβ)Reference
Binding Affinity (Ki, nM) 2.680.1914-fold[3]
Functional Activity (EC50, nM) 19.40.6632-fold[2][3]
Agonist Efficacy (Emax) 94%101%-[3]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound on Total Testosterone (TT) Suppression

ParameterValue95% Confidence IntervalReference
Maximum TT Suppression (Emax) ~28.6%-[6]
Potency (EC50) on TT Suppression ~1.69 ng/mL0.871 to 4.44 ng/mL[6]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon activation, ERβ can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.

Signaling in Glioblastoma (GBM)

In glioblastoma cells, this compound treatment has been shown to reduce proliferation and induce apoptosis.[5][7] Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.[5][7] Furthermore, this compound activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (LY500307) ERb_cyt ERβ This compound->ERb_cyt p38_MAPK p38 MAPK ERb_cyt->p38_MAPK JNK JNK ERb_cyt->JNK ERK12 ERK1/2 ERb_cyt->ERK12 Akt Akt ERb_cyt->Akt ERb_nuc ERβ ERb_cyt->ERb_nuc Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis ERE Estrogen Response Element (ERE) ERb_nuc->ERE AP1 AP-1 ERb_nuc->AP1 Gene_Expression Modulation of Gene Expression (Apoptosis, Cell Cycle, DNA Damage) ERE->Gene_Expression AP1->Gene_Expression Gene_Expression->Apoptosis Reduced_Proliferation Reduced Proliferation Gene_Expression->Reduced_Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (LY500307) ERb_cyt ERβ This compound->ERb_cyt TGFb_R TGFβ Receptor SMAD23 SMAD2/3 TGFb_R->SMAD23 ERb_nuc ERβ ERb_cyt->ERb_nuc Metastasis_Genes Pro-Metastatic Gene Expression SMAD23->Metastasis_Genes ERb_nuc->TGFb_R mutant_p53 Mutant p53 ERb_nuc->mutant_p53 mutant_p53->Metastasis_Genes Metastasis Metastasis Metastasis_Genes->Metastasis G cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm This compound This compound (LY500307) ERb_mem Membrane ERβ This compound->ERb_mem Ca_channel L-type Ca2+ Channel ERb_mem->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx PAK PAK Ca_influx->PAK ERK12 ERK1/2 Ca_influx->ERK12 Synaptic_Plasticity Synaptic Plasticity PAK->Synaptic_Plasticity ERK12->Synaptic_Plasticity

References

Erteberel: A Technical Guide to a Selective ERβ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erteberel (LY500307), a synthetic, non-steroidal compound, is a potent and selective agonist for Estrogen Receptor β (ERβ). Initially developed by Eli Lilly & Co., it has been investigated for a range of therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and more recently, as a potential anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was identified as a selective ERβ agonist during a research program at Eli Lilly & Co. focused on developing novel therapies targeting estrogen receptors.[1] While the specific screening methods that led to its discovery are not extensively detailed in the public domain, it emerged from efforts to create compounds with high affinity and functional selectivity for ERβ over ERα.[1][3]

The compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), progressed to Phase 2 clinical trials for the treatment of negative symptoms and cognitive impairment associated with schizophrenia and for benign prostatic hyperplasia.[1][4] However, development for these indications was discontinued.[1] More recently, preclinical research has highlighted its potential as a therapeutic agent in oncology, particularly for glioblastoma and triple-negative breast cancer.[2][4]

Chemical Synthesis

A key synthetic route for this compound has been described, featuring an asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone. This process was successfully scaled up for pilot production. The general scheme is outlined below.

Synthesis Workflow Diagram

G A Pechmann condensation B Intermediate C A->B MsOH, 80°C C Intermediate D B->C D Grignard Reaction C->D E Intermediate G D->E F Asymmetric Hydrogenation E->F Rh(cod)2OTf, Zn(OTf)2, H2 G Intermediate J F->G H Final Steps G->H H2, Pd/C, LiBr I This compound (LY500307) H->I

Caption: A high-level overview of the synthetic pathway for this compound.

Mechanism of Action

This compound exerts its biological effects through selective agonism of Estrogen Receptor β (ERβ), a ligand-activated transcription factor.[3][5] Upon binding, this compound induces a conformational change in the ERβ, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[6]

In the context of cancer, particularly glioblastoma, the activation of ERβ by this compound has been shown to induce apoptosis, promote cell cycle arrest at the G2/M phase, and modulate DNA damage response pathways.[2][7][8]

Downstream Signaling Pathway

G This compound This compound ERb ERβ This compound->ERb Dimerization Dimerization & Nuclear Translocation ERb->Dimerization ERE ERE Binding Dimerization->ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Apoptosis Apoptosis ↑ Gene_Transcription->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest ↑ Gene_Transcription->Cell_Cycle_Arrest DNA_Damage_Response DNA Damage Response ↑ Gene_Transcription->DNA_Damage_Response

Caption: Simplified signaling cascade initiated by this compound binding to ERβ.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Binding Affinity and Functional Activity
ParameterERαERβSelectivity (β vs α)Reference
Binding Affinity (Ki, nM) 2.680.1914-fold[3]
Functional Activity (EC50, nM) 19.40.6632-fold[2][3]
Efficacy (Emax, %) 94%101%-[1]
Table 2: Pharmacokinetic Parameters in Healthy Male Subjects (Single Oral Dose)
ParameterValueUnitReference
Dose Range 0.5 - 500mg[9]
EC50 for Testosterone Suppression 1.69ng/mL[9]
Maximum Testosterone Suppression (Emax) 28.6%[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Materials:

  • Recombinant full-length human ERα and ERβ

  • [3H]-Estradiol

  • Competition binding assay buffer (50mM Hepes, pH 7.5, 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml ovalbumin, 5mM DTT)

  • This compound (or other competing compounds) at various concentrations

  • 17-β Estradiol (for non-specific binding determination)

  • Dextran-coated charcoal (DCC) buffer

  • Scintillation fluid

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the competition binding assay buffer, 0.025 μCi per well of [3H]-Estradiol, and 10 ng/well of either ERα or ERβ receptor.

  • Add competing compounds (e.g., this compound) at 10 different concentrations.

  • For non-specific binding control wells, add 1μM of 17-β Estradiol.

  • Incubate the binding reaction (140 μl total volume) for 4 hours at room temperature.

  • Add 70 μl of cold DCC buffer to each well to separate bound from free radioligand.

  • Mix the plates for 8 minutes on an orbital shaker at 4°C.

  • Centrifuge the plates at 3,000 rpm at 4°C for 10 minutes.

  • Transfer 120μl of the supernatant to a new 96-well plate.

  • Add 175μl of scintillation fluid to each well.

  • Seal the plates and shake vigorously on an orbital shaker.

  • After approximately 5 hours of incubation, read the plates in a scintillation counter.

  • Calculate IC50 values and convert them to Ki values using the Cheng-Prusoff equation.[3]

ERβ Functional Assay (Transcription Assay)

This protocol is used to determine the functional potency (EC50) of this compound.

Cell Line:

  • Human prostate cancer PC3 cells cotransfected with either an ERα or ERβ expression vector and an estrogen response element (ERE)-driven reporter gene.[3]

Procedure:

  • Culture the cotransfected PC3 cells in appropriate media.

  • Treat the cells with varying concentrations of this compound.

  • After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Plot the reporter gene activity against the concentration of this compound to determine the EC50 value.[3]

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251)

  • Normal astrocytes (as a control)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the glioblastoma cells and normal astrocytes in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.25-10 μM) for a specified duration (e.g., 72 hours).[10]

  • After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice or at -20°C.

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in PI staining solution.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Conclusion

This compound is a well-characterized selective ERβ agonist with a multifaceted pharmacological profile. While its initial development for neurological and urological conditions was discontinued, its potent anti-proliferative and pro-apoptotic effects in various cancer models, particularly glioblastoma, have opened new avenues for research and potential therapeutic development. This technical guide provides a foundational resource for scientists and researchers interested in further exploring the preclinical and potential clinical utility of this compound. The detailed protocols and summarized data herein should facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this intriguing molecule.

References

Erteberel's Efficacy: A Technical Overview of Preliminary Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, has been the subject of numerous preclinical and clinical investigations to determine its therapeutic potential across a range of diseases. This document provides an in-depth technical guide to the core preliminary efficacy studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's efficacy.

Table 1: Phase 2 Clinical Trial Results in Benign Prostatic Hyperplasia (BPH)

Treatment Group (daily dose)Mean Change in International Prostate Symptom Score (IPSS) from Baseline (± SD)
Placebo-3.4 ± 6.8
This compound (1 mg)-1.3 ± 6.6
This compound (3 mg)-2.6 ± 7.0
This compound (10 mg)-3.7 ± 6.7
This compound (25 mg)-4.4 ± 5.7

Note: The study was terminated early due to a lack of significant efficacy, particularly in reducing total prostate volume. No statistically significant difference (P>0.05) was observed between the this compound-treated groups and the placebo group in the primary endpoint of IPSS change.[1][2]

Table 2: Phase 2 Clinical Trial Results in Schizophrenia

Efficacy EndpointResult
Brain Target Engagement (fMRI/N-back)No significant difference between this compound and placebo (F=0.24, p=0.868)
Mismatch Negativity (MMN - Duration)No significant difference between this compound and placebo (F=1.08, p=0.358)
Mismatch Negativity (MMN - Frequency)No significant difference between this compound and placebo (F=0.89, p=0.446)
MCCB Composite Score (Cognition)No significant difference between this compound and placebo (F=0.87, p=0.458)
NSA-16 Score (Negative Symptoms)No significant difference between this compound and placebo (F=1.79, p=0.148)
PANSS Total Score (Total Symptoms)No significant difference between this compound and placebo (F=0.69, p=0.558)

Note: The study concluded that this compound, as an adjunct to antipsychotics, was safe and well-tolerated but did not show significant effects on brain targets, cognition, or negative and total symptoms in patients with schizophrenia.[3]

II. Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential is primarily attributed to its selective activation of ERβ, which can trigger distinct downstream signaling cascades depending on the cellular context.

A. Induction of R-loop Formation and DNA Damage in Triple-Negative Breast Cancer (TNBC)

In TNBC cells, this compound has been shown to induce the formation of R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and apoptosis. This process is mediated through the interaction of ERβ with the splicing factor U2AF1.

ERB_TNBC_Pathway This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb activates U2AF1 Splicing Factor U2AF1 ERb->U2AF1 interacts with R_loop R-loop Formation U2AF1->R_loop promotes DNA_damage DNA Damage & Apoptosis R_loop->DNA_damage leads to

This compound-induced R-loop formation in TNBC.
B. Modulation of the Tumor Microenvironment

This compound can also exert its anti-tumor effects by modulating the tumor microenvironment. It has been shown to reduce the secretion of Colony-Stimulating Factor 1 (CSF1) from tumor cells, which in turn decreases the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs).

TME_Modulation_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound ERb_tumor ERβ This compound->ERb_tumor CSF1 CSF1 Secretion ERb_tumor->CSF1 inhibits MDSC Myeloid-Derived Suppressor Cells (MDSCs) CSF1->MDSC recruits Immune_Suppression Immune Suppression MDSC->Immune_Suppression promotes

This compound's modulation of the tumor microenvironment.

III. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preliminary studies of this compound.

A. R-loop Detection by Immunofluorescence

Objective: To visualize and quantify the formation of R-loops in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., TNBC cell lines) on coverslips and treat with this compound at desired concentrations and for various time points. Include a vehicle-treated control group.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

  • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for DNA-RNA hybrids, such as the S9.6 monoclonal antibody.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity and number of R-loop foci per nucleus can be quantified using image analysis software.

B. Cell Cycle Analysis in Glioblastoma Cells

Objective: To determine the effect of this compound on the cell cycle distribution of glioblastoma cells.

Protocol:

  • Cell Treatment: Treat glioblastoma cell lines with this compound at various concentrations for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

C. In Vitro Neutrophil Activation and Cytotoxicity Assay

Objective: To assess the ability of this compound to induce neutrophil-mediated cytotoxicity against tumor cells.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Tumor Cell Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) for easy identification of live cells.

  • Co-culture: Co-culture the isolated neutrophils with the labeled tumor cells in the presence of various concentrations of this compound.

  • Cytotoxicity Measurement: After a defined incubation period, measure the fluorescence of the remaining live tumor cells. A decrease in fluorescence indicates neutrophil-mediated cytotoxicity.

  • Neutrophil Activation Markers: In parallel, assess neutrophil activation by measuring the release of markers such as myeloperoxidase (MPO) or the production of reactive oxygen species (ROS) using specific assays.

D. Measurement of CSF1 in Tumor Conditioned Media by ELISA

Objective: To quantify the effect of this compound on the secretion of CSF1 by tumor cells.

Protocol:

  • Preparation of Conditioned Media: Culture tumor cells in the presence of this compound or a vehicle control. After a specified time, collect the cell culture supernatant (conditioned media).

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for CSF1.

    • Add the conditioned media samples and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • After another wash, add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of CSF1 in the samples by comparing their absorbance to the standard curve.

IV. Conclusion

The preliminary studies on this compound reveal a multifaceted mechanism of action with potential therapeutic implications in oncology. While clinical trials in BPH and schizophrenia did not demonstrate the desired efficacy, preclinical findings, particularly in the context of triple-negative breast cancer and glioblastoma, are promising. The ability of this compound to induce R-loop formation and modulate the tumor microenvironment highlights its potential as a targeted therapy. Further research is warranted to fully elucidate its signaling pathways and to identify patient populations that may benefit from this selective ERβ agonist. The detailed experimental protocols provided herein offer a foundation for future investigations into the efficacy and mechanisms of this compound.

References

Erteberel's role in cellular pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Cellular Pathways of Erteberel (LY500307)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LY500307), a synthetic, nonsteroidal compound, is a potent and selective agonist of Estrogen Receptor β (ERβ).[1][2][3] While its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, its high selectivity for ERβ makes it an invaluable tool for dissecting the distinct roles of ERβ in cellular signaling.[3] This document provides a comprehensive overview of this compound's mechanism of action, its influence on key cellular pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Selective ERβ Agonism

This compound functions as a selective estrogen receptor modulator (SERM) with a strong preference for ERβ over ERα. Upon entering the cell, it binds to ERβ, inducing a conformational change in the receptor. This ligand-receptor complex then typically dimerizes and translocates to the nucleus, where it interacts with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

While it is a full agonist at both receptors, its functional selectivity is markedly higher for ERβ.[3] This selectivity is attributed to significant differences in how this compound orients itself within the ligand-binding pockets of ERα and ERβ.[1] Specifically, its bisphenol axis rotates approximately 180 degrees between the two receptors, leading to differential interactions with key amino acid residues, such as the histidine that anchors the A ring phenol.[1]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro assays.

Table 1: Receptor Binding Affinity

Receptor Ligand Ki (nM) Selectivity (fold)
Human ERβ This compound 0.19[1][3] 14x for ERβ

| Human ERα | this compound | 2.68[1][3] | |

Data derived from competitive binding assays using ³H-estradiol and recombinant human estrogen receptors.[1]

Table 2: Functional Agonist Activity

Receptor Assay Type EC50 (nM) Relative Efficacy (Emax) Selectivity (fold)
Human ERβ Transcriptional Assay 0.66[1][3] 101%[3] 32x for ERβ

| Human ERα | Transcriptional Assay | 19.4[1][3] | 94%[3] | |

Data obtained from transcriptional assays in human prostate cancer PC3 cells co-transfected with the respective receptor and an ERE-driven reporter gene.[1]

Modulation of Cellular Signaling Pathways

This compound's activation of ERβ initiates a cascade of events influencing multiple downstream pathways, particularly in the contexts of cancer and inflammation.

Canonical Estrogen Receptor β Signaling

The primary pathway initiated by this compound involves the classical genomic signaling of ERβ. The binding of this compound promotes the recruitment of co-activator proteins to the ERβ complex, which then initiates the transcription of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (LY500307) ERb_inactive ERβ This compound->ERb_inactive Binds ERb_active This compound-ERβ Complex ERb_inactive->ERb_active Activation Dimer Homodimer Complex ERb_active->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Dimer->ERE Nuclear Translocation Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Figure 1: Canonical ERβ genomic signaling pathway activated by this compound.

Anti-Tumor Pathways in Cancer

ERβ activation by this compound has demonstrated potent anti-tumor effects, contrasting with the often tumor-promoting role of ERα.[2]

In Triple-Negative Breast Cancer (TNBC): this compound induces a unique form of DNA damage. The this compound-ERβ complex interacts with the U2 small nuclear RNA auxiliary factor 1 (U2AF1), a key component of the splicing machinery.[4] This interaction alters the splicing of 5-oxoprolinase (OPLAH), leading to the formation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage, which can trigger cell death in cancer cells.[4]

G This compound This compound-ERβ Complex U2AF1 Splicing Factor U2AF1 This compound->U2AF1 Binds to OPLAH_pre OPLAH pre-mRNA U2AF1->OPLAH_pre Alters Splicing of OPLAH_alt Altered OPLAH mRNA OPLAH_pre->OPLAH_alt RLoop R-Loop Formation OPLAH_alt->RLoop Promotes DNADamage DNA Damage & Apoptosis RLoop->DNADamage Induces

Figure 2: this compound-induced R-loop formation and DNA damage in TNBC.

In Glioblastoma (GBM): Treatment with this compound significantly reduces the proliferation of GBM cells by modulating pathways related to apoptosis, the cell cycle, and the DNA damage response.[2] It has also been shown to sensitize GBM cells to standard chemotherapeutic agents like cisplatin and temozolomide.[2]

Modulation of the Tumor Microenvironment: this compound can suppress cancer metastasis by initiating a potent innate immune response.[2] In metastatic lung niches, it generates a neutrophil-mediated antitumor response.[2] Furthermore, this compound treatment can reduce tumor-derived Colony-Stimulating Factor 1 (CSF1), which in turn decreases the infiltration of tumor-promoting myeloid-derived suppressor cells (MDSCs) into the tumor bed, enhancing the efficacy of immune checkpoint blockade therapies.[5]

Anti-Inflammatory Pathways

ERβ signaling has been linked to the suppression of inflammatory responses. In models of intracerebral hemorrhage, ERβ agonists have been shown to inhibit the expression of key inflammatory mediators such as Toll-like receptor 4 (TLR4) and the transcription factor nuclear factor kappa B (NF-κB).[5]

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro and in vivo assays.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Methodology:

  • Reagents: Recombinant, full-length human ERα and ERβ proteins; ³H-estradiol (radioligand); varying concentrations of unlabeled this compound.

  • Incubation: The receptor protein is incubated with a fixed concentration of ³H-estradiol and increasing concentrations of this compound in a suitable binding buffer.

  • Separation: After reaching equilibrium, bound and free radioligand are separated, typically using filtration or dextran-coated charcoal.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of ³H-estradiol binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

ERE-Driven Transcriptional Reporter Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of this compound at ERα and ERβ.

Methodology:

  • Cell Line: A suitable host cell line (e.g., human prostate cancer PC3) that lacks endogenous estrogen receptors is used.[1]

  • Transfection: Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple EREs.

  • Treatment: Transfected cells are treated with a range of concentrations of this compound. A known agonist like 17β-estradiol is used as a positive control.

  • Lysis and Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: A dose-response curve is generated by plotting luciferase activity against the log concentration of this compound. The EC₅₀ and Emax values are determined from this curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture PC3 Cells B 2. Co-transfect with: - ERα or ERβ Plasmid - ERE-Luciferase Plasmid A->B C 3. Treat cells with varying [this compound] B->C D 4. Incubate (24h) C->D E 5. Lyse cells D->E F 6. Measure Luciferase Activity (Luminometry) E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate EC50 & Emax G->H

Figure 3: Workflow for an ERE-driven transcriptional reporter assay.

In Vivo Mouse Model for BPH

Objective: To assess the in vivo efficacy of this compound in a model relevant to benign prostatic hyperplasia (BPH).

Methodology:

  • Animal Model: Adult male CD-1 mice are used.[1]

  • Dosing: this compound is administered via oral gavage at various doses (e.g., 0.01-0.05 mg/kg) for a specified duration.[1] A vehicle control group and a positive control group (e.g., treated with a nonselective agonist like diethylstilbestrol) are included.

  • Formulation: this compound can be formulated in a vehicle such as 0.5% DMSO in corn oil.[1]

  • Endpoint Measurement: At the end of the treatment period, animals are euthanized. Prostates, testes, and seminal vesicles are excised and weighed. Blood samples are collected to measure serum levels of testosterone and dihydrotestosterone (DHT).

  • Analysis: Organ weights and hormone levels from the treatment groups are compared to the vehicle control group to determine the dose-dependent effects of this compound.

Conclusion

This compound (LY500307) is a highly selective and potent ERβ agonist that serves as a critical research tool for elucidating the specific biological functions of ERβ. Its activity spans canonical genomic signaling to more complex, context-dependent modulation of pathways involved in cancer cell apoptosis, immune response, and inflammation. The detailed pharmacological data and experimental protocols provided herein offer a foundational guide for researchers utilizing this compound to explore the nuanced and therapeutically relevant roles of ERβ signaling in health and disease.

References

Unraveling the Molecular Interactions of Erteberel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erteberel (also known as LY500307) is a synthetic, non-steroidal selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications in a variety of conditions. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its binding affinities, functional activities, and the signaling pathways it modulates. The information is presented to facilitate further research and drug development efforts centered on ERβ agonism.

Molecular Targets and Quantitative Data

This compound primarily targets the two estrogen receptor isoforms, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with a pronounced selectivity for ERβ. This selectivity is crucial for its mechanism of action and potential therapeutic window, as ERα and ERβ often exhibit different, and sometimes opposing, physiological and pathophysiological roles.

Binding Affinity and Functional Selectivity

The binding affinity and functional activity of this compound have been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.

Table 1: this compound Binding Affinity (Ki)

Molecular TargetKi (nM)Fold Selectivity (ERα/ERβ)
Estrogen Receptor α (ERα)2.68[1][2]14-fold for ERβ[1][2]
Estrogen Receptor β (ERβ)0.19[1][2]

Table 2: this compound Functional Activity (EC50)

Molecular TargetEC50 (nM)Fold Selectivity (ERα/ERβ)Relative Efficacy
Estrogen Receptor α (ERα)19.4[1][2]32-fold for ERβ[1][2][3]>90% (full agonist)[1]
Estrogen Receptor β (ERβ)0.66[1][3]>90% (full agonist)[1]

Signaling Pathways Modulated by this compound

As an ERβ agonist, this compound's mechanism of action is centered on the activation of this nuclear receptor, which subsequently modulates gene expression and cellular signaling. The downstream effects of this compound are multifaceted, involving both classical genomic and non-genomic pathways.

Classical Genomic Signaling Pathway

The canonical signaling pathway for this compound involves its binding to ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb_cyto ERβ This compound->ERb_cyto Binding ERb_dimer_cyto ERβ Dimer ERb_cyto->ERb_dimer_cyto Dimerization ERb_dimer_nuc ERβ Dimer ERb_dimer_cyto->ERb_dimer_nuc Translocation ERE Estrogen Response Element (ERE) ERb_dimer_nuc->ERE Binding Gene Target Gene ERE->Gene Initiates Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

This compound Classical Genomic Signaling Pathway.
Oncosuppressive Signaling and Interaction with Chromatin Remodeling Complexes

In the context of cancer, particularly in triple-negative breast cancer (TNBC), this compound-activated ERβ has been shown to have oncosuppressive effects. This is mediated, in part, through the interaction of ERβ with chromatin repressive complexes, such as Polycomb Repressor Complexes 1 and 2 (PRC1/2). This interaction leads to the negative regulation of genes associated with cancer aggressiveness, including those involved in angiogenesis, invasion, and metastasis.

G This compound This compound ERb ERβ This compound->ERb Activation PRC Polycomb Repressive Complexes (PRC1/2) ERb->PRC Recruitment Oncogenes Oncogenes (e.g., related to angiogenesis, invasion) PRC->Oncogenes Binding to Promoter Regions Suppression Transcriptional Repression Oncogenes->Suppression

This compound-Mediated Oncosuppressive Signaling.

Experimental Protocols

The characterization of this compound's interaction with its molecular targets relies on specific and robust experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for ERα and ERβ.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to recombinant human ERα and ERβ.

Materials:

  • Recombinant full-length human ERα and ERβ

  • [³H]-Estradiol (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare a series of dilutions of this compound.

  • In reaction tubes, combine a fixed concentration of recombinant ERα or ERβ, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound in binding buffer.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess of unlabeled estradiol).

  • Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dilutions Prepare this compound Dilutions Incubation Incubate to Equilibrium Dilutions->Incubation Reagents Prepare Reaction Mix: - ERα or ERβ - [³H]-Estradiol - Binding Buffer Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Competitive Radioligand Binding Assay.
Transcriptional Reporter Gene Assay

This assay is used to determine the functional activity (EC50) and efficacy of this compound as an agonist for ERα and ERβ.

Objective: To measure the ability of this compound to activate transcription from an estrogen-responsive reporter gene in cells expressing ERα or ERβ.

Materials:

  • A suitable host cell line (e.g., human prostate cancer PC-3 cells) that does not endogenously express significant levels of ERs.[1]

  • Expression plasmids for human ERα and ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound (test compound).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the host cells in multi-well plates.

  • Co-transfect the cells with an expression plasmid for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.

  • After an appropriate incubation period to allow for receptor and reporter expression, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., estradiol).

  • Incubate the cells for a sufficient time to allow for transcriptional activation and reporter protein accumulation (e.g., 24 hours).

  • Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the normalized reporter activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seeding Seed Host Cells Transfection Co-transfect with: - ERα or ERβ Plasmid - ERE-Reporter Plasmid Seeding->Transfection Treatment Treat with this compound (various concentrations) Transfection->Treatment Incubation Incubate for Transcriptional Activation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Measure Reporter Activity Lysis->Assay Normalization Normalize Data Assay->Normalization Analysis Plot Dose-Response Curve Determine EC50 & Emax Normalization->Analysis

References

Erteberel: A Selective Estrogen Receptor β Agonist Explored for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor β (ERβ) agonist that has been the subject of considerable preclinical and clinical investigation for a range of therapeutic applications. Unlike endogenous estrogens that activate both ERα and ERβ, this compound's selectivity for ERβ has positioned it as a promising candidate for conditions where ERβ activation is thought to be beneficial while avoiding the proliferative and other undesirable effects associated with ERα activation. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its potential therapeutic uses, underlying mechanisms of action, and detailed experimental methodologies.

Mechanism of Action and Selectivity

This compound exhibits a strong binding affinity and functional selectivity for ERβ over ERα. This selectivity is attributed to significant differences in the way the compound binds within the ligand-binding pockets of the two receptor isoforms.[1] Co-crystal structures reveal that this compound adopts a different orientation within the ERβ binding pocket compared to ERα, leading to its preferential activation of ERβ-mediated signaling pathways.[1]

Table 1: Binding Affinity and Functional Selectivity of this compound for Estrogen Receptors

ParameterERαERβSelectivity (ERα/ERβ)Reference
Binding Affinity (Ki, nM) 2.680.1914-fold[1]
Functional Activity (EC50, nM) 19.40.6632-fold[1]

Potential Therapeutic Applications in Oncology

A significant body of research has focused on the anti-tumor properties of this compound in various cancer types, leveraging the tumor-suppressive functions of ERβ.

Glioblastoma (GBM)

In preclinical models of glioblastoma, this compound has demonstrated potent anti-tumor activity. It has been shown to reduce the proliferation of GBM cells, induce apoptosis, and modulate pathways related to the cell cycle and DNA damage response.[2][3] Furthermore, this compound treatment sensitized GBM cells to conventional chemotherapeutic agents like temozolomide, cisplatin, and lomustine.[2] In vivo studies using orthotopic xenograft models have shown that this compound significantly reduces tumor growth and improves the overall survival of tumor-bearing mice.[2][3]

  • Cell Lines: U87MG, U251 human glioblastoma cell lines.[4]

  • In Vitro Assays:

    • Cell Viability: U87MG and U251 cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed using assays like the MTT assay.[5]

    • Apoptosis Assay: Apoptosis was measured using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.[5]

  • In Vivo Orthotopic Xenograft Model:

    • Animal Model: Severe combined immunodeficient (SCID) mice.[4]

    • Procedure: 1 x 10^6 U251 cells stably expressing GFP-Luciferase were stereotactically injected into the right cerebrum of the mice.[4]

    • Treatment: Mice were treated with this compound (e.g., 5 mg/kg daily via oral gavage).

    • Tumor Monitoring: Tumor growth was monitored weekly using an in vivo imaging system to detect luciferase activity.[4]

    • Endpoint Analysis: Survival analysis and immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Triple-Negative Breast Cancer (TNBC)

In models of triple-negative breast cancer, this compound has shown promise in inhibiting tumor progression. Mechanistic studies have revealed that this compound's activation of ERβ can interfere with oncogenic signaling pathways. One notable mechanism involves the interaction of ERβ with the splicing factor U2AF1, which has been implicated in TNBC pathogenesis.[6] This interaction appears to be crucial for the anti-tumor effects of this compound in this subtype of breast cancer.

  • Cell Lines: MDA-MB-231 human breast adenocarcinoma cell line.[7][8]

  • In Vivo Metastasis Model:

    • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][9]

    • Procedure: MDA-MB-231 cells were injected into the mammary fat pad of the mice to establish primary tumors.[7][9]

    • Treatment: Once tumors were established, mice were treated with this compound.

    • Metastasis Assessment: The formation of metastases in distant organs, such as the lungs and liver, was assessed through techniques like bioluminescence imaging (if using luciferase-tagged cells) or histological analysis of tissues at the end of the study.[9][10]

Ovarian Cancer

Preclinical studies have indicated that this compound could be a valuable therapeutic agent for ovarian cancer.[11] The activation of ERβ by this compound has been shown to reduce the viability of ovarian cancer stem cells (OCSCs), inhibit their self-renewal capacity, and promote apoptosis.[11] In an orthotopic ovarian cancer xenograft model, this compound treatment significantly attenuated the tumor-initiating capacity of OCSCs.[11]

  • Cell Line: SKOV3 human ovarian adenocarcinoma cell line.[12][13][14]

  • In Vivo Xenograft Model:

    • Animal Model: Immunocompromised mice.

    • Procedure: SKOV3 cells were injected subcutaneously or orthotopically into the ovarian bursa of the mice.[11]

    • Treatment: this compound was administered to the mice following tumor establishment.

    • Tumor Measurement: Tumor volume was measured regularly using calipers for subcutaneous tumors or monitored via imaging for orthotopic tumors.

    • Endpoint Analysis: Analysis of tumor tissue for markers of proliferation, apoptosis, and stemness.[11]

Cutaneous T-Cell Lymphoma (CTCL)

In vitro studies have demonstrated that this compound selectively reduces the viability of cutaneous T-cell lymphoma cells while sparing non-cancerous skin cells.[15] The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[15]

  • Cell Line: Hut-78, a human cutaneous T-cell lymphoma cell line.[15][16]

  • In Vitro Assays:

    • Cell Viability: Hut-78 cells were cultured and treated with various concentrations of this compound. Cell viability was determined using colorimetric assays.[15]

    • Cell Cycle Analysis: Treated cells were stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[15]

    • Apoptosis Assay: Apoptosis was quantified using methods like Annexin V staining.[15]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.

Core ERβ Signaling Pathway

Upon activation by this compound, ERβ can modulate gene expression through both classical and non-classical pathways. In the classical pathway, the this compound-ERβ complex binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. In non-classical pathways, the complex can interact with other transcription factors, such as AP-1 and NF-κB, to influence gene expression without direct binding to EREs.[17][18]

ERB_Signaling This compound This compound ERb ERβ This compound->ERb Erteberel_ERb This compound-ERβ Complex ERb->Erteberel_ERb ERE Estrogen Response Element (ERE) Erteberel_ERb->ERE Binds to AP1 AP-1 Erteberel_ERb->AP1 Interacts with NFkB NF-κB Erteberel_ERb->NFkB Interacts with Target_Genes_ERE Target Gene Transcription (ERE-dependent) ERE->Target_Genes_ERE Target_Genes_nonERE Target Gene Transcription (ERE-independent) AP1->Target_Genes_nonERE NFkB->Target_Genes_nonERE

Core this compound-ERβ Signaling Pathways.
Modulation of NF-κB Signaling

A key aspect of this compound's anti-inflammatory and anti-tumor activity appears to be its ability to inhibit the NF-κB signaling pathway.[17][19] ERβ has been shown to interact with components of the NF-κB pathway, leading to the suppression of pro-inflammatory and pro-survival gene expression. This inhibitory cross-talk is a critical area of investigation for understanding the full therapeutic potential of this compound.

NFkB_Modulation cluster_nucleus Nucleus This compound This compound ERb ERβ This compound->ERb Erteberel_ERb This compound-ERβ Complex ERb->Erteberel_ERb p65_p50 p65/p50 (NF-κB) Erteberel_ERb->p65_p50 Inhibits Nucleus Nucleus p65_p50->Nucleus Translocation IkB IκB IkB->p65_p50 Inhibits Inflammatory_Genes Inflammatory Gene Transcription p65_p50_n p65/p50 p65_p50_n->Inflammatory_Genes

Inhibition of NF-κB Signaling by this compound.

Other Investigated Therapeutic Areas

Beyond oncology, this compound has been evaluated in other clinical settings.

Benign Prostatic Hyperplasia (BPH)

A phase 2 clinical trial investigated the efficacy and safety of this compound for the treatment of lower urinary tract symptoms (LUTS) in men with BPH. However, the study was terminated early due to a lack of efficacy, as it failed to significantly improve symptoms compared to placebo.

Schizophrenia

This compound was also investigated as a potential treatment for the negative symptoms and cognitive impairment associated with schizophrenia. The rationale was based on the neuroprotective and cognitive-enhancing effects of estrogen, potentially mediated through ERβ. Clinical trials were initiated to explore this application.

Conclusion

This compound, as a selective ERβ agonist, represents a targeted therapeutic strategy with a well-defined mechanism of action. While its clinical development for benign prostatic hyperplasia and schizophrenia has faced challenges, the preclinical evidence for its anti-tumor activity in various cancers, including glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma, is compelling. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide offer a solid foundation for further research and development of this compound and other selective ERβ agonists as novel therapeutic agents. Future investigations should continue to elucidate the intricate molecular mechanisms underlying its efficacy in different disease contexts to optimize its potential clinical utility.

References

Erteberel (LY500307): An In-Depth Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Erteberel (also known as LY500307), a synthetic, nonsteroidal estrogen that acts as a selective estrogen receptor β (ERβ) agonist.[1] this compound has been investigated for various therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and certain types of cancer.[1][2][3] This document consolidates key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in the field.

Quantitative Data Summary

The following tables summarize the key quantitative metrics from preclinical studies of this compound, highlighting its binding affinity, functional potency, and in vitro efficacy.

Table 1: Receptor Binding and Functional Activity

ParameterERαERβSelectivity (α vs. β)Source
Binding Affinity (Ki) 2.68 nM0.19 nM14-fold for ERβ[1][4]
Functional Potency (EC50) 19.4 nM0.66 nM32-fold for ERβ[1][4]
Maximal Efficacy (Emax) 94%101%~ Full Agonist for both[1]

Table 2: In Vitro Cell Viability

Cell LineAssayIC50Source
T47D (ERα+ Breast Cancer)CellTiter-Glo Luminescent Cell Viability Assay (7 days)7.29 µmol/L[5]

Table 3: In Vivo Efficacy in Animal Models

Animal ModelDosage (Oral)Observed EffectSource
CD-1 Mice0.01-0.05 mg/kgDose-dependent reduction in prostate weight[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for estrogen receptors α and β.

  • Materials:

    • Recombinant, full-length, human ERα and ERβ proteins.

    • Radioligand: Tritiated estradiol ([³H]-estradiol).

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl based buffer with additives to prevent protein degradation).

    • Scintillation fluid and a scintillation counter.

    • Filter plates (e.g., glass fiber filters) to separate bound from free radioligand.

  • Protocol:

    • A constant concentration of recombinant ERα or ERβ is incubated in the assay buffer.

    • A fixed concentration of [³H]-estradiol is added to the receptor preparation.

    • Varying concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptor.

    • The reaction mixtures are incubated to allow binding to reach equilibrium.

    • The mixtures are then rapidly filtered through glass fiber filters to trap the receptor-ligand complexes.

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • The filters are placed in scintillation vials with scintillation fluid.

    • The amount of radioactivity on the filters, corresponding to the bound [³H]-estradiol, is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Transcriptional Activation Assay

This cell-based assay is used to measure the functional potency (EC50) of this compound as an agonist for ERα and ERβ.

  • Materials:

    • A suitable host cell line that does not endogenously express significant levels of ERs (e.g., human prostate cancer PC-3 cells).[4]

    • Expression plasmids for human ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

    • Cell culture medium and reagents.

    • Transfection reagent.

    • Test compound: this compound at various concentrations.

    • Lysis buffer and substrate for the reporter enzyme.

    • A luminometer or spectrophotometer to measure reporter gene activity.

  • Protocol:

    • PC-3 cells are seeded in multi-well plates and allowed to attach.

    • The cells are co-transfected with either the ERα or ERβ expression plasmid along with the ERE-reporter plasmid using a suitable transfection reagent.

    • After an incubation period to allow for protein expression, the cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcriptional activation and reporter protein synthesis.

    • The cells are then lysed, and the activity of the reporter enzyme is measured using the appropriate substrate and detection instrument (e.g., a luminometer for luciferase).

    • The reporter activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).

    • The data are plotted as reporter activity versus the logarithm of this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and evaluation.

Erteberel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb ERβ This compound->ERb High Affinity ERa ERα This compound->ERa Low Affinity ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization ERE Estrogen Response Element (ERE) ERb_dimer->ERE Translocation & Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation

Caption: this compound preferentially binds to ERβ, leading to dimerization, nuclear translocation, and activation of gene transcription.

Competitive_Binding_Assay_Workflow A Prepare Recombinant ERα or ERβ B Incubate with [³H]-Estradiol (fixed concentration) A->B C Add Varying Concentrations of this compound B->C D Separate Bound from Free Ligand (Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 and Ki E->F

Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors.

Erteberel_Selectivity This compound This compound ERb ERβ This compound->ERb High Affinity (Ki = 0.19 nM) High Potency (EC50 = 0.66 nM) ERa ERα This compound->ERa Low Affinity (Ki = 2.68 nM) Low Potency (EC50 = 19.4 nM)

Caption: Logical diagram illustrating this compound's higher binding affinity and functional potency for ERβ compared to ERα.

References

Erteberel (LY500307): A Deep Dive into its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erteberel (also known as LY500307) is a potent and selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ), a ligand-activated transcription factor with significant implications in various physiological and pathological processes.[1][2] Initially developed by Eli Lilly & Co., this investigational small molecule has been explored for its therapeutic potential in conditions ranging from central nervous system disorders to benign prostatic hyperplasia and various cancers.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on gene expression, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates. The data presented herein is critical for professionals engaged in oncology, neurobiology, and drug development involving nuclear receptor targets.

Core Mechanism of Action

This compound functions as a selective estrogen receptor β (ERβ) agonist. It exhibits a high binding affinity and functional selectivity for ERβ over ERα.[1][2]

  • Binding Affinity: this compound displays a 14-fold higher binding selectivity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[2]

  • Functional Selectivity: In transcriptional assays, it shows a 32-fold greater potency for activating ERβ (EC50 = 0.66 nM) over ERα (EC50 = 19.4 nM).[1][2]

Upon binding, the this compound-ERβ complex translocates to the nucleus and acts as a transcription factor. This complex can modulate gene expression through two primary genomic signaling pathways:

  • Direct Genomic Signaling: The ligand-receptor complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[4][5]

  • Indirect Genomic Signaling: The complex can also regulate gene expression without binding directly to EREs. It accomplishes this by interacting with other transcription factors, such as AP-1, SP-1, and NF-κB, modulating their activity on their respective DNA response elements.[4][5]

Additionally, this compound can induce rapid, non-genomic effects by activating ERβ located at the plasma membrane, which in turn triggers intracellular protein kinase cascades like the p38 and JNK pathways.[4]

Quantitative Impact on Gene Expression

The most comprehensive quantitative data on this compound's effect on gene expression comes from studies on glioblastoma (GBM) cells. A global transcriptome analysis using RNA sequencing (RNA-seq) on the U87 GBM cell line treated with this compound for 48 hours revealed significant changes in the expression of thousands of genes.

MetricValueReference Cell LineFold Change Cutoffp-value
Total Differentially Expressed Genes 3204U87 Glioblastoma≥ 1.5< 0.01
Upregulated Genes 1568U87 Glioblastoma≥ 1.5< 0.01
Downregulated Genes 1636U87 Glioblastoma≥ 1.5< 0.01
Table 1: Summary of RNA-Seq Results for this compound (LY500307) Treatment in U87 Glioblastoma Cells.[4]
Key Modulated Pathways and Genes

Pathway analysis of the differentially expressed genes identified several key canonical pathways and cellular processes affected by this compound treatment.

Pathway/ProcessDirection of ModulationKey Associated Genes (Validated by qRT-PCR)
Cell Cycle & G2/M Checkpoint Alteredp21, GADD45A
Apoptosis & Cell Death InducedMDA7/IL-24
DNA Damage Response & p53 Signaling Altered-
Wnt Signaling Downregulated-
Glioma Invasion Signaling Downregulated-
Table 2: Key Signaling Pathways and Genes Modulated by this compound in Glioblastoma Cells.[4]

In inflammatory breast cancer models, this compound-activated ERβ has been shown to directly bind to the EREs in the regulatory regions of GPR141 and ELMO1, suppressing their transcription. This leads to reduced RhoC activation and inhibits cell migration and metastasis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on gene expression.

Global Gene Expression Analysis via RNA-Sequencing

This protocol outlines the steps for analyzing global transcriptome changes induced by this compound.

  • Cell Culture and Treatment: U87 glioblastoma cells are cultured in standard conditions. For the experiment, cells are treated with either a vehicle control (e.g., DMSO) or a specified concentration of this compound (LY500307) for 48 hours.[4]

  • RNA Isolation: Total RNA is isolated from the treated cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.[4]

  • RNA Quality Control: The integrity and quality of the isolated RNA are assessed using a Bioanalyzer (Agilent). High-quality RNA (RIN > 8.0) is used for library preparation.[4]

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from poly(A) selected RNA. Single-end sequencing is then performed on an Illumina platform.[6]

  • Data Analysis:

    • Raw sequence files (FASTQ) are quality-checked.

    • Reads are aligned to a human reference genome (e.g., hg38).

    • Gene annotation and quantification are performed using a pipeline such as HTSeq-DESeq.[4]

    • Differential gene expression analysis is conducted to identify genes with a fold change ≥ 1.5 and a p-value < 0.01 between this compound-treated and vehicle-treated samples.[4]

    • Pathway analysis (e.g., using Ingenuity Pathway Analysis - IPA) is performed on the list of differentially expressed genes to identify modulated biological pathways.[4]

Validation of Gene Expression by qRT-PCR

This protocol is used to validate the results from RNA-seq for specific genes of interest.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound or vehicle as described in section 3.1.1.

  • RNA Isolation: Total RNA is extracted as described in section 3.1.2.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First Strand kit, Invitrogen) as per the manufacturer's instructions.[4]

  • Quantitative PCR (qPCR):

    • Real-time PCR is performed using gene-specific primers and a SYBR Green-based master mix.

    • A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.

    • The relative expression of the target gene is calculated using the ΔΔCt method.[7]

    • All reactions are performed in triplicate.

ERE-Luciferase Reporter Assay

This assay measures the ability of this compound to activate transcription via the classical ERE-dependent pathway.

  • Cell Transfection: U87 GBM cells are transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Estrogen Response Elements (ERE-Luc). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[5]

  • Treatment: 24 hours post-transfection, the cells are treated with either vehicle or this compound for an additional 24 hours.[5]

  • Luciferase Activity Measurement: Cells are lysed, and the Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[5]

  • Data Analysis: The ERE-driven Firefly luciferase activity is normalized to the internal control's Renilla luciferase activity. The results are expressed as a fold change relative to the vehicle-treated control.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound's action.

Erteberel_Genomic_Signaling cluster_nucleus Nucleus This compound This compound (LY500307) ERb ERβ This compound->ERb Binds Complex This compound-ERβ Complex ERb->Complex Nucleus Nucleus Complex->Nucleus Translocates ERE ERE (Estrogen Response Element) TargetGene Target Gene Transcription ERE->TargetGene Regulates TF Other TFs (AP-1, SP-1) TF_TargetGene Target Gene Transcription TF->TF_TargetGene Regulates Complex_n This compound-ERβ Complex Complex_n->ERE Direct Binding Complex_n->TF Indirect Interaction RNA_Seq_Workflow start U87 Cells treatment Treatment: - Vehicle (48h) - this compound (48h) start->treatment rna_iso Total RNA Isolation (RNeasy Kit) treatment->rna_iso qc Quality Control (Bioanalyzer) rna_iso->qc lib_prep Library Preparation (Poly-A Selection) qc->lib_prep seq Illumina Sequencing lib_prep->seq analysis Bioinformatics Analysis: - Alignment - Quantification - Differential Expression seq->analysis end Differentially Expressed Genes analysis->end IBC_Metastasis_Pathway This compound This compound ERb ERβ This compound->ERb Activates ERE ERE ERb->ERE Binds to GPR141 GPR141 / ELMO1 Transcription ERE->GPR141 Suppresses RhoC RhoC Activation GPR141->RhoC Leads to Migration Cell Migration & Metastasis RhoC->Migration Promotes

References

Methodological & Application

Application Notes and Protocols for Erteberel (LY500307) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that functions as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1][2] Unlike Estrogen Receptor Alpha (ERα), which is often associated with tumor promotion, ERβ has demonstrated significant antitumor effects in various cancers.[3][4] This makes this compound a valuable tool for investigating the therapeutic potential of ERβ activation in cancer and other diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell proliferation, apoptosis, and signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound for both ERα and ERβ. This data is crucial for designing experiments with appropriate concentrations to ensure selectivity for ERβ.

Table 1: this compound Binding Affinity (Ki)

ReceptorKi (nM)Selectivity (fold)
ERβ0.1914-fold over ERα
ERα2.68

Data derived from competitive binding assays with 3H-estradiol and recombinant human ERs.[1]

Table 2: this compound Functional Activity (EC50)

ReceptorEC50 (nM)Selectivity (fold)
ERβ0.6632-fold over ERα
ERα19.4

Data from a transcription assay in a cotransfected human prostate cancer PC3/ER (α or β)-ERE cell line.[1]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cells prior to treatment with this compound. Specific cell lines will require optimization of these conditions.

Materials:

  • Appropriate cell culture medium (e.g., DMEM/F12, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with medium containing FBS and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

  • Change the medium every 2-3 days.

Protocol 2: Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for experimental reproducibility.

Materials:

  • This compound (LY500307) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Dissolve this compound powder in fresh, anhydrous DMSO to make a concentrated stock solution. For example, to make a 10 mM stock, dissolve 2.82 mg of this compound (MW: 282.33 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 3: Cell Proliferation Assay (e.g., using MTT or WST-1)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells, such as glioblastoma (GBM) cells.[3][5]

Materials:

  • Cells of interest (e.g., GBM cell lines)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT or WST-1 proliferation assay kit

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add the proliferation reagent (MTT or WST-1) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric reaction to develop.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This protocol can be used to determine if this compound induces apoptosis in target cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for a specific time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

This compound-Induced ERβ Signaling Pathway

This compound, as a selective ERβ agonist, activates downstream signaling pathways that can lead to anti-tumor effects such as apoptosis and cell cycle arrest.[3][5] The following diagram illustrates the general mechanism of action.

Erteberel_Signaling This compound This compound (LY500307) ERb Estrogen Receptor β (ERβ) This compound->ERb Binds and activates Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Elements (EREs) ERb->ERE Binds to Gene_Transcription Gene Transcription Modulation ERE->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Cell_Cycle Cell Cycle Arrest Gene_Transcription->Cell_Cycle DNA_Damage DNA Damage Response Gene_Transcription->DNA_Damage

Caption: this compound activates ERβ, leading to gene transcription changes that promote apoptosis and cell cycle arrest.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

The following diagram outlines a typical workflow for evaluating the effects of this compound in a cell culture model.

Experimental_Workflow start Start: Select appropriate cell line (e.g., GBM, TNBC) culture Cell Culture and Maintenance start->culture treatment Treat cells with this compound (dose-response and time-course) culture->treatment proliferation_assay Proliferation Assay (e.g., MTT, WST-1) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) treatment->pathway_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis end Conclusion data_analysis->end Erteberel_Selectivity This compound This compound ERb_Binding ERβ Binding (Ki = 0.19 nM) This compound->ERb_Binding 14x higher affinity ERa_Binding ERα Binding (Ki = 2.68 nM) This compound->ERa_Binding ERb_Function ERβ Function (EC50 = 0.66 nM) This compound->ERb_Function 32x more potent ERa_Function ERα Function (EC50 = 19.4 nM) This compound->ERa_Function High_Selectivity High Selectivity for ERβ ERb_Binding->High_Selectivity ERb_Function->High_Selectivity

References

Application Notes and Protocols for In Vivo Studies with Erteberel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erteberel (also known as LY500307) is a potent and selective synthetic, non-steroidal agonist for Estrogen Receptor β (ERβ).[1][2] ERβ is increasingly recognized as a therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. These application notes provide detailed protocols for the use of this compound in preclinical in vivo models, summarizing key experimental parameters and outlining the underlying signaling pathways.

Mechanism of Action

This compound exhibits high binding affinity and functional selectivity for ERβ over ERα.[1][2] Upon binding, the this compound-ERβ complex can modulate gene expression through two primary pathways:

  • Genomic (ERE-dependent) Pathway: The complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

  • Non-Genomic (ERE-independent) Pathway: this compound can also initiate rapid signaling cascades from membrane-associated ERβ, activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.[3]

In the context of cancer, this compound's activation of ERβ has been shown to induce apoptosis, modulate the cell cycle, and trigger a DNA damage response.[4][5] Furthermore, it can stimulate a potent anti-tumor innate immune response mediated by neutrophils.[4][6] In neurodegenerative models, its neuroprotective effects are linked to the activation of pro-survival signaling cascades.[1][3]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.

Table 1: this compound in In Vivo Cancer Models

Animal ModelCancer TypeThis compound Dose & AdministrationTreatment DurationKey Outcomes
CD-1 MiceBenign Prostatic Hyperplasia0.01-0.05 mg/kg, daily oral gavageNot specifiedDose-dependent reduction in prostate weight.[1]
BALB/c Mice (4T1 cells)Triple-Negative Breast Cancer (Metastasis)Continuous-release pellets3 daysSignificant suppression of lung metastasis and prolonged survival.[6]
C57BL/6 Mice (B16 cells)Melanoma (Metastasis)Not specifiedNot specifiedSignificant reduction in lung metastasis.[6]
C57BL/6 Mice (GL261 cells)GlioblastomaNot specifiedNot specifiedReduced in vivo tumor growth, promoted apoptosis, and improved overall survival.[4][5]

Table 2: this compound in In Vivo Neurological Disease Models

Animal ModelDisease ModelThis compound Dose & AdministrationTreatment DurationKey Outcomes
MiceIntracerebral Hemorrhage10 nmol/2 μL, intracerebral injectionSingle doseNeuroprotective effects.
APPswe/PS1dE9 Transgenic MiceAlzheimer's DiseaseContinuous infusion via subcutaneous osmotic pumps2 months (from 6 to 8 months of age)Reduced brain amyloid-β peptide levels and improved cognitive performance.[7]
Ovariectomized 5xFAD MiceAlzheimer's DiseaseNot specifiedNot specifiedImproved behavioral performance.[8]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Lung Metastasis Model (4T1)

This protocol describes the use of the 4T1 murine mammary carcinoma model to assess the anti-metastatic potential of this compound.

Materials:

  • This compound (LY500307)

  • Vehicle control (e.g., 10% DMSO in saline)

  • 4T1 murine mammary carcinoma cells

  • Female BALB/c mice (6-8 weeks old)

  • Sterile PBS

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Syringes and needles (27-gauge)

  • Continuous-release pellets (placebo and this compound-containing)

  • Surgical instruments for pellet implantation

Procedure:

  • Cell Culture: Culture 4T1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in sterile, ice-cold PBS at a concentration of 2.5 x 10^5 cells/100 µL.[9] Keep cells on ice to maintain viability.

  • Tumor Cell Inoculation:

    • Anesthetize mice.

    • Inject 100 µL of the 4T1 cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.

  • This compound Administration:

    • On the day of tumor cell inoculation, subcutaneously implant either a placebo or an this compound-releasing pellet. The pellet should be designed for continuous release over the desired treatment period (e.g., 3 days).[6]

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for signs of distress and record body weight.

    • At a predetermined endpoint (e.g., 14-21 days post-inoculation), euthanize the mice.

    • Excise the lungs and fix in Bouin's solution to visualize metastatic nodules.

    • Count the number of surface lung metastases.

    • For survival studies, monitor mice until they meet predefined humane endpoints.

Protocol 2: Evaluation of this compound in a Murine Glioblastoma Model (GL261)

This protocol outlines the procedure for establishing an orthotopic glioblastoma model using GL261 cells to evaluate the efficacy of this compound.

Materials:

  • This compound (LY500307)

  • Vehicle control

  • GL261 murine glioma cells

  • Female C57BL/6 mice (6-8 weeks old)

  • Sterile PBS

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthetics and analgesics

Procedure:

  • Cell Culture: Culture GL261 cells to 80-90% confluency.

  • Cell Preparation for Injection:

    • Prepare a single-cell suspension of GL261 cells in sterile PBS at a concentration of 2 x 10^4 cells/µL.[10]

  • Intracranial Tumor Cell Implantation:

    • Anesthetize the mouse and mount it in a stereotactic frame.

    • Create a burr hole in the skull at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and 3.0 mm deep).

    • Slowly inject 1 µL of the GL261 cell suspension (2 x 10^4 cells) into the brain parenchyma.[10]

    • Slowly withdraw the needle and suture the scalp incision.

  • This compound Administration:

    • Begin this compound treatment at a predetermined time point post-implantation (e.g., day 3 or when tumors are established as confirmed by imaging).

    • Administer this compound via a suitable route (e.g., oral gavage, subcutaneous injection, or continuous-release pellets) at the desired dose and frequency.

  • Monitoring and Endpoint Analysis:

    • Monitor mice for neurological symptoms and body weight loss.

    • Tumor growth can be monitored using non-invasive imaging techniques such as MRI.

    • At the study endpoint, euthanize the mice and perfuse with saline and then 4% paraformaldehyde.

    • Excise the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    • For survival studies, monitor mice until they reach humane endpoints.

Signaling Pathways and Experimental Workflows

This compound-Activated ERβ Signaling Pathway

Erteberel_ERb_Signaling This compound This compound ERb ERβ This compound->ERb Binds to Complex This compound-ERβ Complex ERb->Complex Membrane Plasma Membrane Nucleus Nucleus Complex->Nucleus Translocates to ERE ERE Complex->ERE Binds to MAPK_PI3K MAPK/ERK PI3K/Akt Complex->MAPK_PI3K Activates Gene_Expression Gene Expression (Apoptosis ↑, Cell Cycle Arrest) ERE->Gene_Expression Regulates Immune_Modulation Immune Modulation (Neutrophil-mediated Antitumor Response) Gene_Expression->Immune_Modulation Neuroprotection Neuroprotection MAPK_PI3K->Neuroprotection

Caption: this compound activates ERβ leading to genomic and non-genomic signaling.

Experimental Workflow for In Vivo Cancer Model

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_inoculation Tumor Cell Inoculation (IV or Intracranial) cell_culture->tumor_inoculation animal_model Animal Model (e.g., BALB/c, C57BL/6) animal_model->tumor_inoculation treatment Treatment Initiation (this compound vs. Vehicle) tumor_inoculation->treatment monitoring Monitoring (Tumor Growth, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Metastasis, Survival, Histology) monitoring->endpoint finish End endpoint->finish

Caption: General workflow for testing this compound in in vivo cancer models.

References

Application Notes and Protocols for Erteberel (LY500307)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ERβ).[1] It has been investigated in preclinical and clinical studies for various conditions, including benign prostatic hyperplasia, schizophrenia, and glioblastoma.[1][2] Development for its initial indications was discontinued.[1] These notes provide a summary of its use in research settings.

Mechanism of Action

This compound is a selective agonist of Estrogen Receptor β (ERβ).[3] Upon binding, the activated ERβ complex can modulate the expression of target genes. This interaction can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and modulation of DNA damage response pathways.[4][5] In some cancer cell types, this compound's activation of ERβ has been shown to induce R-loop formation, leading to DNA damage.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound
ParameterReceptorValueAssay Details
Binding Affinity (Ki) Human ERα2.68 nMCompetitive binding assay with ³H-estradiol.[3]
Human ERβ0.19 nMCompetitive binding assay with ³H-estradiol.[3]
Functional Potency (EC₅₀) Human ERα19.4 nMTranscriptional assay in cotransfected human prostate cancer PC3 cells.[3]
Human ERβ0.66 nMTranscriptional assay in cotransfected human prostate cancer PC3 cells.[3]
Selectivity ERβ vs ERα14-fold (Binding)Based on Ki values.[1][3]
ERβ vs ERα32-fold (Functional)Based on EC₅₀ values.[1][3]
Efficacy ERα / ERβ>90% (Full Agonist)Transcriptional assay in PC3 cells.[3]
Table 2: In Vivo Dosage and Administration of this compound in Animal Models
Animal ModelDisease/IndicationDosageAdministration Route & ScheduleKey Findings
CD-1 Mice Benign Prostatic Hyperplasia (BPH) Model0.01 - 0.05 mg/kgOral gavage, daily for 7 daysDose-dependent reduction in prostate weight; no effect on testes/seminal vesicle weight.[3][7]
Athymic Mice Ovarian Cancer Xenograft (OVCAR-3 cells)5 mg/kgOral, daily for 28 daysReduced proliferation (Ki-67) and increased apoptosis (TUNEL) in tumors.[8]
Ovariectomized Mice Glioblastoma (GBM) Orthotopic Model (U251 cells)5 mg/kgOralReduced tumor growth.[2]
Syngeneic Mice Glioma Model (GL26 cells)5 mg/kg/dayOral, for 40-50 daysImproved overall survival.[8]
Table 3: No-Observed-Adverse-Effect Levels (NOAELs)
SpeciesStudy TypeNOAEL
Rat (Male) Fertility1 mg/kg/day[7]
Rat (Female) Fertility and Embryo-fetal Development0.3 mg/kg/day[7]
Rabbit Embryo-fetal Development25 mg/kg/day[7]

Experimental Protocols

In Vitro ERβ/ERα Competitive Binding Assay

This protocol is adapted from methodologies used to characterize the binding affinity of this compound.[7]

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Materials:

  • Recombinant full-length human ERα and ERβ proteins.[3]

  • ³H-estradiol (radioligand).

  • This compound (test compound).

  • 17-β Estradiol (for non-specific binding).

  • Assay Buffer: 50mM HEPES (pH 7.5), 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml ovalbumin, 5mM DTT.[7]

  • Dextran-coated charcoal (DCC) buffer.[7]

  • Scintillation fluid.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound at 10 different concentrations.

  • In a 96-well plate, add 0.025 µCi/well ³H-estradiol and 10 ng/well of either ERα or ERβ receptor in assay buffer.

  • Add the various concentrations of the test compound (this compound) to the wells.

  • For determining non-specific binding, add 1 µM of unlabeled 17-β Estradiol to control wells.

  • Incubate the plate for 4 hours at room temperature to allow binding to reach equilibrium.

  • To separate bound from free radioligand, add 70 µl of cold DCC buffer to each well.

  • Mix the plates for 8 minutes on an orbital shaker at 4°C.

  • Centrifuge the plates at 3,000 rpm for 10 minutes at 4°C.

  • Transfer 120 µl of the supernatant (containing the bound radioligand) to a new plate.

  • Add 175 µl of scintillation fluid to each well, seal the plate, and shake vigorously.

  • Read the plate in a scintillation counter (e.g., Wallac Microbeta counter).

  • Calculate IC₅₀ values from the competition curve and convert to Ki values using the Cheng-Prusoff equation.[7]

In Vivo Administration Protocol for BPH Mouse Model

This protocol is based on studies evaluating this compound in a mouse model of benign prostatic hyperplasia.[3]

Objective: To assess the in vivo efficacy of this compound on prostate weight.

Materials:

  • This compound (LY500307).

  • Vehicle (e.g., 5% DMSO in corn oil).[3]

  • CD-1 mice.

  • Oral gavage needles.

Formulation Preparation (Example for 1 mL):

  • Prepare a stock solution of this compound in DMSO (e.g., 9 mg/mL).

  • Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix evenly. The final solution contains 5% DMSO.

  • This working solution should be used immediately for optimal results.[3]

Procedure:

  • House CD-1 mice under standard laboratory conditions.

  • Randomly assign mice to treatment groups (e.g., vehicle, 0.01 mg/kg, 0.025 mg/kg, and 0.05 mg/kg this compound).

  • Administer the assigned treatment daily via oral gavage for 7 consecutive days.

  • On day 8, euthanize the mice.

  • Carefully dissect the prostate gland and measure its wet weight.

  • Compare the prostate weights between the treatment groups and the vehicle control group to determine efficacy.

Cell Viability (MTT) Assay for Glioblastoma Cells

This protocol describes the use of this compound to assess its effect on the viability of glioblastoma (GBM) cells.[4]

Objective: To determine the effect of this compound on the viability of GBM cells.

Materials:

  • GBM cell lines (e.g., U87, U251).[4]

  • Normal human astrocytes (as control).[4]

  • Phenol red-free DMEM supplemented with 5% dextran-charcoal treated FBS.[4]

  • This compound (LY500307).

  • Vehicle (e.g., DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO for solubilization.

  • 96-well plates.

Procedure:

  • Seed GBM cells or astrocytes in 96-well plates at a density of 2 x 10³ cells/well.

  • Allow cells to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.25-10 µM) or vehicle control.[8]

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the media and solubilize the formazan crystals in DMSO.

  • Measure the optical density using a microplate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway and Cellular Effects

Erteberel_Mechanism cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (LY500307) ERb_inactive Inactive ERβ This compound->ERb_inactive Binds & Activates ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ERb_active->ERE Binds Gene_Expression Target Gene Transcription Modulation ERE->Gene_Expression Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Gene_Expression->CellCycleArrest DNADamage ↑ DNA Damage (R-Loop Formation) Gene_Expression->DNADamage Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Mechanism of action for this compound (LY500307).

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow cluster_setup 1. Study Setup cluster_treatment 2. Treatment Phase cluster_endpoint 3. Endpoint Analysis cluster_analysis 4. Data Analysis Animal_Model Select Animal Model (e.g., CD-1 Mice) Grouping Randomize into Groups (Vehicle, Dose 1, Dose 2...) Animal_Model->Grouping Dosing Daily Oral Gavage (e.g., 7-28 days) Grouping->Dosing Formulation Prepare this compound and Vehicle Formulations Formulation->Dosing Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia Measurement Measure Primary Endpoint (e.g., Prostate/Tumor Weight) Euthanasia->Measurement Histo Histological Analysis (Ki-67, TUNEL) Euthanasia->Histo Stats Statistical Comparison between Groups Measurement->Stats Histo->Stats

Caption: General workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Erteberel in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Erteberel, a potent and selective estrogen receptor β (ERβ) agonist, in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays. This compound can be employed as a tool to investigate ERβ-protein interactions and downstream signaling events in a controlled, ligand-dependent manner.

Introduction

This compound (also known as LY500307) is a synthetic, nonsteroidal small molecule that acts as a selective agonist for Estrogen Receptor β (ERβ).[1][2][3][4] It exhibits high binding affinity and functional selectivity for ERβ over ERα, making it a valuable tool for dissecting the specific roles of ERβ in cellular processes.[2][3] In the context of immunoprecipitation, this compound can be used to stabilize the active conformation of ERβ, facilitating the capture of ERβ and its associated protein complexes. This allows for the identification of novel interacting partners, the characterization of signaling complexes, and the elucidation of ERβ-mediated molecular pathways.

Principle of this compound-Mediated Immunoprecipitation

The use of this compound in an immunoprecipitation workflow is predicated on its ability to induce or stabilize protein-protein interactions involving ERβ upon receptor activation. The general principle involves treating cells with this compound to stimulate ERβ, followed by cell lysis and subsequent immunoprecipitation of the ERβ-containing complexes using a specific anti-ERβ antibody. The precipitated proteins can then be analyzed by various downstream applications, such as Western blotting or mass spectrometry, to identify proteins that interact with ERβ in a ligand-dependent fashion.

Data Presentation

This compound Binding Affinity and Selectivity
ParameterERαERβSelectivity (ERα/ERβ)Reference
Binding Affinity (Ki) 2.68 nM0.19 nM14-fold[2][3]
Functional Activity (EC50) 19.4 nM0.66 nM32-fold[2]

Signaling Pathway

This compound, as an ERβ agonist, activates the estrogen signaling pathway. Upon binding, ERβ can translocate to the nucleus to directly regulate gene expression or can initiate rapid, non-genomic signaling cascades from the cell membrane or cytoplasm.[5][6][7][8]

Erteberel_Signaling_Pathway This compound-Mediated ERβ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb_inactive Inactive ERβ (bound to HSPs) This compound->ERb_inactive Binds mERb Membrane ERβ This compound->mERb ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE Estrogen Response Elements (EREs) ERb_active->ERE Translocates & Binds DNA Co_regulators Co-regulators ERb_active->Co_regulators Recruits Signaling_Cascade Signaling Cascades (e.g., PI3K/Akt, MAPK) mERb->Signaling_Cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, SP1) Signaling_Cascade->Transcription_Factors Activates Target_Genes Target Gene Transcription Transcription_Factors->Target_Genes Regulates ERE->Target_Genes Regulates Co_regulators->Target_Genes Modulates

Caption: this compound activates both genomic and non-genomic ERβ signaling pathways.

Experimental Protocols

Protocol 1: this compound Treatment and Cell Lysis for Co-Immunoprecipitation

This protocol describes the steps for treating cells with this compound to induce ERβ activation and subsequent cell lysis to prepare protein extracts for immunoprecipitation.

Materials:

  • Cells expressing ERβ

  • Complete cell culture medium

  • This compound (LY500307)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors just before use.

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

  • Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment, if compatible with cell type.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium. A final concentration range of 1-100 nM is a good starting point.

    • Include a vehicle-treated control.

    • Aspirate the old medium and add the medium containing this compound or vehicle.

    • Incubate for the desired time (e.g., 30 minutes for rapid signaling, or longer for transcriptional effects).

  • Cell Harvest:

    • Place the culture dish on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold IP Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis:

    • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

    • Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

    • Adjust the protein concentration to 1-2 mg/mL with IP Lysis Buffer. The lysate is now ready for immunoprecipitation.

Protocol 2: Immunoprecipitation of ERβ and Interacting Proteins

This protocol outlines the procedure for immunoprecipitating ERβ and its binding partners from the prepared cell lysates.

Materials:

  • Protein lysate from this compound-treated and control cells (from Protocol 1)

  • Anti-ERβ antibody suitable for IP (ensure antibody specificity is validated[9])

  • Isotype control IgG (e.g., Rabbit IgG or Mouse IgG)

  • Protein A/G magnetic beads or agarose resin

  • IP Wash Buffer (e.g., IP Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low-pH glycine buffer)

  • Microcentrifuge tubes

  • Rotating platform at 4°C

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 500 µg - 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Antibody Incubation:

    • Add 2-5 µg of anti-ERβ antibody to the pre-cleared lysate.

    • For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Immunocomplex Capture:

    • Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold IP Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the immunoprecipitated proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

    • Alternatively, use a non-denaturing elution buffer if downstream applications require native proteins.

  • Analysis:

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluates by Western blotting using antibodies against suspected interacting proteins or send for mass spectrometry analysis to identify novel binding partners.

Experimental Workflow Diagram

IP_Workflow This compound Co-Immunoprecipitation Workflow start Culture ERβ-expressing cells treatment Treat cells with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear antibody_inc Incubate with anti-ERβ Ab or Isotype IgG preclear->antibody_inc bead_capture Capture with Protein A/G Beads antibody_inc->bead_capture wash Wash Beads bead_capture->wash elution Elute Proteins wash->elution analysis Western Blot or Mass Spectrometry elution->analysis

Caption: A generalized workflow for performing a co-immunoprecipitation experiment using this compound.

Troubleshooting

IssuePossible CauseSolution
Low yield of target protein Inefficient cell lysisOptimize lysis buffer composition and sonication.
Suboptimal antibody concentrationTitrate the antibody to determine the optimal amount.
Interaction is transient or weakPerform in-cell crosslinking before lysis.
High background/non-specific binding Insufficient washingIncrease the number of washes or the stringency of the wash buffer.
Lysate not pre-clearedAlways include a pre-clearing step.
Antibody cross-reactivityUse a highly specific monoclonal antibody validated for IP.
No difference between this compound and vehicle Cells do not respond to this compoundConfirm ERβ expression and functionality with a reporter assay.
Interaction is not ligand-dependentThe observed protein interaction may be constitutive.
Inappropriate treatment time/dosePerform a time-course and dose-response experiment.

Conclusion

This compound serves as a specific and potent tool for investigating the interactome of ERβ. The protocols provided herein offer a framework for designing and executing immunoprecipitation experiments to capture and identify ERβ-containing protein complexes in a ligand-dependent manner. Successful application of these methods will provide valuable insights into the molecular mechanisms underlying ERβ function in health and disease.

References

Standard Operating Procedure for the Synthesis of Erteberel: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erteberel, also known as LY500307, is a selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed standard operating procedure for the laboratory-scale synthesis of this compound, along with relevant data and experimental protocols.

Quantitative Data Summary

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Friedel-Crafts Acylation2-bromoanisole, 4-fluorobenzoyl chlorideDichloromethane0 to rt1295>98
2Demethylation(2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanoneDichloromethane-78 to rt390>99
3Ullmann Condensation(2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone, 4-hydroxybenzonitrileDMF1402465>97
4Final ProductThis compound>99

Experimental Protocols

Step 1: Synthesis of (2-Bromo-4-methoxyphenyl)(4-fluorophenyl)methanone

  • To a solution of 2-bromoanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Synthesis of (2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone

  • Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and cool the solution to -78 °C.

  • Add boron tribromide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the demethylated product.

Step 3: Synthesis of this compound (4-((4-Fluorobenzoyl)-3-hydroxyphenoxy)benzonitrile)

  • To a solution of the product from Step 2 (1.0 eq) and 4-hydroxybenzonitrile (1.2 eq) in dimethylformamide (DMF, 0.3 M), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 140 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Visualizations

Erteberel_Synthesis_Workflow A 2-bromoanisole + 4-fluorobenzoyl chloride B Friedel-Crafts Acylation (AlCl3, DCM) A->B C (2-Bromo-4-methoxyphenyl) (4-fluorophenyl)methanone B->C D Demethylation (BBr3, DCM) C->D E (2-Bromo-4-hydroxyphenyl) (4-fluorophenyl)methanone D->E F Ullmann Condensation (4-hydroxybenzonitrile, K2CO3, CuI, DMF) E->F G This compound F->G

Caption: Workflow for the multi-step synthesis of this compound.

ER_Signaling_Pathway This compound This compound (ERβ Agonist) ERb Estrogen Receptor β (ERβ) This compound->ERb Binds Dimerization Dimerization ERb->Dimerization HSP90 HSP90 HSP90->ERb ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription CellularResponse Cellular Response Transcription->CellularResponse

Caption: Simplified signaling pathway of this compound via Estrogen Receptor β.

Application Notes and Protocols: Erteberel (LY500307)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erteberel, also known as LY500307, is a synthetic, nonsteroidal, and selective estrogen receptor beta (ERβ) agonist.[1][2] It demonstrates high binding affinity and functional selectivity for ERβ over estrogen receptor alpha (ERα).[1][3] Research has shown its potential as a therapeutic agent in various conditions, including glioblastoma, by inducing apoptosis, cell cycle arrest, and sensitizing tumor cells to chemotherapy.[2][4] Additionally, this compound has been investigated for its role in models of benign prostatic hyperplasia and its potential to suppress metastasis in certain cancers.[2][3] These application notes provide detailed protocols for the preparation and storage of this compound solutions for research purposes.

Chemical and Physical Properties

This compound is an off-white to light brown solid compound.[5] Its key properties are summarized below.

PropertyValueReference
Synonyms LY500307, SERBA-1[1][6]
Molecular Formula C₁₈H₁₈O₃[4][5]
Molecular Weight 282.33 g/mol [3][5]
CAS Number 533884-09-2[4][5]
Appearance Crystalline solid / Off-white to light brown[4][5]
Solubility Data

This compound is insoluble in water but soluble in several organic solvents.[3][7] It is crucial to use fresh, anhydrous solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[3][5] Sonication or warming at 37°C can aid in dissolution.[7][8]

SolventConcentrationReference
DMSO ≥ 30 mg/mL (106.26 mM)[4][5]
57 mg/mL (201.89 mM)[3][8]
Ethanol 30 mg/mL[4]
57 mg/mL (201.89 mM)[3][8]
DMF 30 mg/mL[4]
Water Insoluble[3]
Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound. The solid powder is stable for several years at -20°C, while solutions have a shorter shelf life.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[5]

FormStorage TemperatureStability PeriodReference
Powder -20°C≥ 3-4 years[3][4][5]
In Solvent -80°C6 months - 1 year[3][5]
-20°C1 month[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in in vitro or in vivo experiments.

Materials:

  • This compound (LY500307) powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound powder required. For a 10 mM solution, the calculation is as follows:

    • Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM solution: 1 mL x 10 mM x 282.33 g/mol = 2.8233 mg.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For instance, add 1 mL of DMSO to 2.8233 mg of powder.

  • Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use an ultrasonic bath or warm the tube briefly at 37°C to ensure complete dissolution.[7] The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[5]

  • Storage: Store the aliquoted stock solution at -80°C for up to one year or at -20°C for up to one month.[3][5]

Solution_Prep_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve aliquot 4. Aliquot into Single-Use Sterile Cryovials dissolve->aliquot store 5. Store at -80°C or -20°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture

This protocol details the dilution of the concentrated stock solution for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for the cell line

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Do not vortex, as this can cause foaming of the medium.

  • Application: Add the final working solution to the cell cultures immediately.

  • Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent.

Protocol 3: Example Formulation for In Vivo Oral Administration

This protocol provides an example of how to formulate this compound for oral gavage in animal models, based on common practices for poorly water-soluble compounds.[3]

Materials:

  • This compound stock solution in DMSO (e.g., 56 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes and pipettes

Procedure:

  • Formulation Preparation (Example for a 1 mL final solution):

    • a. To 400 µL of PEG300, add 50 µL of a 56 mg/mL this compound stock solution in DMSO.

    • b. Mix thoroughly until the solution is clear.

    • c. Add 50 µL of Tween-80 to the mixture.

    • d. Mix again until the solution is clear.

    • e. Add 500 µL of ddH₂O to bring the total volume to 1 mL.

  • Final Concentration: This formulation results in a final solvent composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% water, with an this compound concentration of 2.8 mg/mL. The dosage can be adjusted by changing the initial stock concentration or the final volume administered.

  • Administration: The mixed solution should be used immediately for optimal results.[3] Always perform a pilot study to assess the tolerability of the vehicle in the specific animal model.

Mechanism of Action: ERβ Signaling Pathway

This compound functions by selectively binding to and activating ERβ.[5] This initiates a signaling cascade, primarily through the classical genomic pathway, which involves the receptor acting as a ligand-activated transcription factor.[9][10]

Erteberel_Pathway Simplified Genomic ERβ Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Response This compound This compound ERb ERβ Receptor This compound->ERb Binds Dimer Activated ERβ Dimer ERb->Dimer Dimerization ERE Estrogen Response Elements (ERE) on DNA Dimer->ERE Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription Response Biological Effects (e.g., Apoptosis, Cell Cycle Arrest) Transcription->Response

Caption: this compound activates the genomic ERβ signaling pathway.

References

Application Notes and Protocols for Erteberel in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erteberel (also known as LY500307) is a synthetic, non-steroidal, and highly selective estrogen receptor β (ERβ) agonist.[1][2] It has demonstrated significant potential in preclinical research across various therapeutic areas, including oncology and benign prostatic hyperplasia.[3][4] this compound exhibits a strong binding affinity and functional selectivity for ERβ over estrogen receptor α (ERα), making it a valuable tool for investigating the specific roles of ERβ signaling.[1][2] While it acts as a full agonist on both receptors, its preference for ERβ allows for targeted pathway investigation.[1] However, it is important to note that at higher dosages, the selectivity for ERβ may be lost, leading to the activation of ERα as well.[2]

These application notes provide best practices and detailed protocols for researchers, scientists, and drug development professionals utilizing this compound in animal studies.

Mechanism of Action: The Estrogen Receptor Signaling Pathway

This compound primarily exerts its effects through the classical estrogen signaling pathway.[5][6] As an ERβ agonist, it binds to the receptor in the cytoplasm, inducing a conformational change and receptor dimerization.[5] This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[7] Recent studies have also indicated that this compound can trigger cellular responses through non-genomic pathways and interactions with other cellular machinery, such as inducing R-loop formation in certain cancer cells.[5][8]

Erteberel_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERb ERβ Dimer This compound-ERβ Dimer ERb->Dimer Binding & Dimerization ERa ERα ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation Gene Target Gene Transcription ERE->Gene Modulation Erteberel_low This compound (Low Conc.) Erteberel_low->ERb High Selectivity Erteberel_high This compound (High Conc.) Erteberel_high->ERb Erteberel_high->ERa Reduced Selectivity

Caption: this compound's selective activation of the ERβ signaling pathway.

Best Practices for this compound Animal Studies

To ensure robust and reproducible results, the following best practices should be considered when designing and executing animal studies with this compound.

  • Animal Model Selection: The choice of animal model is critical and should be guided by the research question. For instance, CD-1 mice have been successfully used to study the effects of this compound on prostate weight.[1] For oncology studies, particularly those investigating metastasis or tumor microenvironment interactions, syngeneic tumor models like the 4T1 (breast cancer) or B16 (melanoma) murine models are appropriate.[4]

  • Dosing and Administration: this compound is effective when administered orally via gavage.[1] Dosing should be carefully considered to maintain ERβ selectivity. For studies on prostate weight reduction in mice, a dose range of 0.01-0.05 mg/kg has been shown to be effective without impacting testosterone levels.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific model and endpoint, being mindful that higher doses can activate ERα.[2]

  • Formulation: this compound can be formulated for oral administration. A stock solution in DMSO can be diluted with vehicles like corn oil or a mixture of PEG300, Tween80, and water for the final working solution.[1] It is crucial to prepare fresh solutions and ensure complete dissolution.

  • Control Groups: Appropriate controls are essential for data interpretation. A vehicle control group (receiving the formulation without this compound) is mandatory. Depending on the study's objective, additional control groups may be beneficial, such as a positive control using a non-selective estrogen agonist like diethylstilbestrol (DES) or an ERα-selective agonist.

  • Endpoint Analysis: Endpoints should be clearly defined and relevant to the therapeutic hypothesis. These may include physiological measurements (e.g., tumor volume, body weight, organ weight), biomarker analysis (e.g., hormone levels, protein expression), histological evaluation of tissues, or behavioral assessments.

Data Presentation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound

Parameter Estrogen Receptor β (ERβ) Estrogen Receptor α (ERα) Selectivity (ERα/ERβ)
Binding Affinity (Ki) 0.19 nM[1][2] 2.68 nM[1][2] 14-fold[1][2]

| Functional Activity (EC50) | 0.66 nM[1] | 19.4 nM[1] | 32-fold[1][2] |

Table 2: Example In Vivo Efficacy of this compound in CD-1 Mice

Treatment Group Dose (mg/kg) Route Key Finding
Vehicle Control N/A Oral Gavage Baseline prostate weight
This compound 0.01 - 0.05 Oral Gavage Dose-dependent reduction in prostate weight[1]
This compound up to 0.1 Oral Gavage No effect on testes/SV weights or T/DHT levels[1]

| Diethylstilbestrol (DES) | Not Specified | Oral Gavage | Significant regression of prostate, testes, and SV; lowered T and DHT[1] |

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Protocol 1: Evaluation of this compound on Prostate Weight in a Mouse Model

This protocol is adapted from studies demonstrating this compound's effect on prostate weight in CD-1 mice.[1]

Experimental_Workflow_Prostate cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (CD-1 Mice, 1 week) Group_Allocation 2. Group Allocation (e.g., Vehicle, this compound doses) Acclimatization->Group_Allocation Formulation 3. This compound Formulation (e.g., in Corn Oil) Group_Allocation->Formulation Dosing 4. Daily Administration (Oral Gavage, specified duration) Formulation->Dosing Monitoring 5. Daily Monitoring (Health, Body Weight) Dosing->Monitoring Euthanasia 6. Euthanasia & Tissue Collection Monitoring->Euthanasia Weighing 7. Weigh Prostate, Testes, SV Euthanasia->Weighing Blood_Analysis 8. Blood Collection for Hormone Analysis (T, DHT) Euthanasia->Blood_Analysis Data_Analysis 9. Statistical Analysis Weighing->Data_Analysis Blood_Analysis->Data_Analysis

Caption: Experimental workflow for the murine prostate weight study.

Methodology:

  • Animal Model: Male CD-1 mice.

  • Acclimatization: House animals under standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 0.01 mg/kg, this compound 0.03 mg/kg, this compound 0.05 mg/kg).

  • Formulation Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For the working solution, dilute the stock in corn oil to the final desired concentration.[1] Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle.

  • Administration: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 14-28 days).

  • Monitoring: Record body weights and monitor animal health daily.

  • Endpoint Collection:

    • At the end of the treatment period, euthanize the animals.

    • Collect blood via cardiac puncture for testosterone (T) and dihydrotestosterone (DHT) analysis.

    • Carefully dissect the prostate, testes, and seminal vesicles (SV).

    • Blot tissues to remove excess fluid and record their weights.

  • Data Analysis: Compare organ weights and hormone levels between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of this compound's Anti-Metastatic Activity

This protocol is a generalized workflow based on studies investigating this compound's impact on cancer metastasis in murine models.[4]

Experimental_Workflow_Metastasis cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Cancer Cell Culture (e.g., 4T1 or B16 cells) Tumor_Implantation 2. Tumor Cell Implantation (e.g., IV or mammary fat pad) Cell_Culture->Tumor_Implantation Tumor_Establishment 3. Allow Tumors/Metastases to Establish Tumor_Implantation->Tumor_Establishment Group_Allocation 4. Group Allocation & Treatment (Vehicle vs. This compound) Tumor_Establishment->Group_Allocation Monitoring 5. Monitor Tumor Growth & Animal Health Group_Allocation->Monitoring Euthanasia 6. Euthanasia at Study Endpoint Monitoring->Euthanasia Metastasis_Quant 7. Quantify Metastases (e.g., Lung colony count) Euthanasia->Metastasis_Quant TME_Analysis 8. Analyze Tumor Microenvironment (e.g., IHC for immune cells) Euthanasia->TME_Analysis Data_Analysis 9. Statistical Analysis Metastasis_Quant->Data_Analysis TME_Analysis->Data_Analysis

Caption: Experimental workflow for a murine cancer metastasis study.

Methodology:

  • Animal Model: Syngeneic mouse model appropriate for the cell line (e.g., BALB/c for 4T1 cells).

  • Cell Preparation: Culture metastatic cancer cells (e.g., 4T1-luc or B16-F10) under standard conditions.

  • Tumor Cell Implantation:

    • To model metastasis, inject a specified number of cancer cells intravenously (e.g., via the tail vein) to seed the lungs.

    • Alternatively, implant cells into the primary site (e.g., mammary fat pad) and monitor for spontaneous metastasis.

  • Treatment Initiation: After allowing a few days for metastases to establish, randomize animals into treatment groups (Vehicle, this compound).

  • Administration: Administer this compound or vehicle orally on a predetermined schedule (e.g., daily).

  • Monitoring: Monitor animal health, body weight, and primary tumor growth (if applicable) regularly.

  • Endpoint Collection:

    • At the study endpoint (e.g., 21-28 days post-injection), euthanize the animals.

    • Dissect the lungs and other relevant organs.

    • Quantify metastatic burden. This can be done by counting surface lung nodules or using bioluminescence imaging if luciferase-expressing cells were used.

  • Mechanistic Analysis: To investigate the mechanism, tumor and metastatic tissues can be collected for further analysis, such as immunohistochemistry (IHC) to characterize the immune cell infiltrate (e.g., neutrophils) within the tumor microenvironment.[4]

  • Data Analysis: Compare the metastatic burden and other mechanistic endpoints between the this compound-treated and vehicle control groups using appropriate statistical methods (e.g., t-test or Mann-Whitney U test).

References

Application Notes and Protocols for Erteberel in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Erteberel and its Mass Spectrometry Analysis

This compound (also known as LY500307) is a potent and selective nonsteroidal agonist for Estrogen Receptor Beta (ERβ).[1] With high affinity and selectivity for ERβ over ERα, this compound is a valuable tool in studying the therapeutic potential of ERβ activation in various diseases, including cancer, neurological disorders, and inflammatory conditions.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical analytical technique in the development and study of pharmaceutical compounds like this compound. It offers high sensitivity and specificity for the quantification of the drug in complex biological matrices such as plasma, serum, and tissue homogenates. This is essential for pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Furthermore, mass spectrometry-based proteomics and metabolomics are powerful approaches to elucidate the downstream molecular effects of this compound. By activating ERβ, this compound modulates gene expression and signaling pathways, leading to changes in the proteome and metabolome of target cells. Analyzing these changes provides crucial insights into its mechanism of action and therapeutic effects.

Quantitative Data for this compound

The following tables summarize key quantitative parameters for this compound, providing a basis for experimental design and data interpretation.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

ParameterReceptorValue (nM)Assay Type
Ki ERα2.68Competitive Binding Assay
ERβ 0.19 Competitive Binding Assay
EC50 ERα19.4Transcriptional Assay
ERβ 0.66 Transcriptional Assay

Data compiled from competitive binding and transcriptional assays.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.33 g/mol
CAS Number 533884-09-2

Experimental Protocols

Protocol for Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma. It is intended as a starting point and should be fully validated according to regulatory guidelines (e.g., EMA, FDA) before application in clinical or preclinical studies.[2][3][4][5][6]

Objective: To accurately and precisely quantify the concentration of this compound in human plasma.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar analog

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% FA)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% FA)

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike plasma samples with IS B Add protein precipitation solvent A->B C Vortex and centrifuge B->C D Collect supernatant C->D E Evaporate to dryness D->E F Reconstitute in mobile phase E->F G Inject sample onto LC column F->G H Chromatographic separation G->H I Electrospray Ionization (ESI) H->I J MS/MS detection (MRM mode) I->J K Integrate peak areas J->K L Calculate analyte/IS ratio K->L M Generate calibration curve L->M N Quantify this compound concentration M->N

Caption: Workflow for this compound quantification in plasma.

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., Methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of this compound. A typical range might be 0.1 to 100 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 96-well plate or microcentrifuge tube.

    • Add a fixed amount of IS to each well (except for blank matrix).

    • Add 300 µL of cold protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid).

    • Vortex mix for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or tubes.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the pure compounds. For this compound (C₁₈H₁₈O₃), the protonated molecule [M+H]⁺ would be m/z 283.3. Fragmentation would need to be optimized.

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Method Validation: The method should be validated for selectivity, accuracy, precision, linearity, limit of quantification (LLOQ), recovery, matrix effect, and stability according to established guidelines.[2][3][4][5][6]

Protocol for Proteomic Analysis of this compound-Treated Cells

This protocol outlines a general workflow for investigating changes in the proteome of a cell line (e.g., a breast cancer cell line) upon treatment with this compound.

Objective: To identify and quantify proteins that are differentially expressed following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Solid-Phase Extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Experimental Workflow:

G A Cell Culture and Treatment (Control vs. This compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Reduction, Alkylation, and Tryptic Digestion C->D E Peptide Cleanup (SPE) D->E F LC-MS/MS Analysis (Data-Dependent Acquisition) E->F G Database Searching and Protein Identification F->G H Label-Free Quantification (LFQ) G->H I Bioinformatics Analysis (Pathway, GO Enrichment) H->I This compound This compound ERb ERβ This compound->ERb activates MAPK_Pathway MAPK Signaling ERb->MAPK_Pathway influences p38 p38 MAPK ERb->p38  activates JNK JNK ERb->JNK activates ERK ERK1/2 ERb->ERK inhibits Gene_Expression Modulation of Gene Expression ERb->Gene_Expression regulates MAPK_Pathway->p38 MAPK_Pathway->JNK MAPK_Pathway->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Proliferation Cell Proliferation ERK->Proliferation Gene_Expression->Apoptosis Gene_Expression->Proliferation

References

Troubleshooting & Optimization

Troubleshooting Erteberel solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Erteberel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LY500307) is a potent and selective agonist of the Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to and activating ERβ, which then modulates the transcription of target genes. This interaction can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.

Q2: What are the primary solvents for dissolving this compound?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is considered insoluble in water.[1]

Q3: What is the recommended storage condition for this compound solutions?

Stock solutions of this compound in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting this compound Solubility Issues

This section addresses common problems researchers encounter when working with this compound and provides practical solutions.

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Q: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium or aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?

A: This is a common issue known as "salting out" and occurs because this compound is poorly soluble in water. When the concentrated DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 Is the final concentration high? step2 Modify Dilution Method step1->step2 If precipitation persists end_node Solution Clear step1->end_node If clear step3 Pre-warm Aqueous Medium step2->step3 If still precipitating step2->end_node If clear step4 Use Co-solvents (for in vivo) step3->step4 For animal studies step3->end_node If clear step4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Serial Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, perform one or more intermediate dilution steps in the medium. This gradual reduction in DMSO concentration can help keep this compound in solution.

  • Pre-warming the Medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can increase its solubility and prevent precipitation.

  • Increase Mixing: When adding the stock solution, ensure the aqueous medium is being gently but thoroughly mixed (e.g., by swirling or slow vortexing) to facilitate rapid and even dispersion.

  • Lower the Final Concentration: If possible, reducing the final concentration of this compound in your experiment may prevent it from exceeding its solubility limit in the aqueous medium.

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water-containing DMSO will have a reduced ability to solubilize this compound. Always use fresh, anhydrous DMSO to prepare your stock solutions.

Issue 2: Inconsistent experimental results.

Q: My experimental results with this compound are not consistent across different batches. Could this be related to solubility?

A: Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your experiments.

Solutions:

  • Standardize Solution Preparation: Ensure that you are using a consistent and validated protocol for preparing your this compound solutions for every experiment.

  • Visually Inspect for Precipitation: Before adding the final diluted solution to your cells or animals, visually inspect it for any signs of precipitation. A cloudy or hazy solution indicates that the compound is not fully dissolved.

  • Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment from a frozen stock of the compound in an organic solvent.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO ~57~201.9Use fresh, anhydrous DMSO.
Ethanol ~57~201.9
Water InsolubleInsoluble
DMF ~30~106.3

Data compiled from publicly available information.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 282.33 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 282.33 g/mol = 0.0028233 g = 2.82 mg

  • Weigh this compound: Carefully weigh out 2.82 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol provides an example of a formulation suitable for oral administration in animal studies.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O)

Procedure:

  • Prepare the vehicle: In a sterile tube, mix the following components in the specified order:

    • 400 µL of PEG300

    • 50 µL of Tween 80

  • Add this compound stock: To the vehicle, add 50 µL of a 50 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.

  • Add aqueous component: Add 500 µL of sterile ddH₂O to the mixture.

  • Final mixing: Vortex the final solution thoroughly. This will result in a 1 mL formulation with a final this compound concentration of 2.5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Administration: Use the formulation immediately after preparation.

Signaling Pathway

This compound, as a selective ERβ agonist, initiates a signaling cascade that primarily results in the modulation of gene expression.

G This compound This compound ERb Estrogen Receptor β (ERβ) (in cytoplasm) This compound->ERb Binds to Dimerization Dimerization ERb->Dimerization Induces Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) (on DNA) Translocation->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Simplified signaling pathway of this compound.

References

Optimizing Erteberel Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erteberel in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective estrogen receptor beta (ERβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LY500307) is a synthetic, nonsteroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor β (ERβ).[1][2] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA or interacts with other transcription factors to modulate the expression of target genes.[3][4] This targeted activation of ERβ signaling pathways can influence various cellular processes, including apoptosis, cell cycle progression, and DNA damage response.[1][5]

Q2: In which research areas is this compound commonly used?

This compound is predominantly utilized in cancer research, particularly in studies involving triple-negative breast cancer, glioblastoma, and ovarian cancer, where ERβ has been suggested to have tumor-suppressive functions.[5][6] It has also been investigated for its potential therapeutic effects in benign prostatic hyperplasia.

Q3: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO.

Q4: How should this compound stock solutions be stored?

Store powdered this compound at -20°C for up to three years. Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no observable effect at expected concentrations 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal cell density: Cell number may be too low or too high for the desired effect to be apparent. 3. Incorrect incubation time: The duration of treatment may be insufficient for the biological response to manifest. 4. Low ERβ expression: The cell line used may not express sufficient levels of ERβ.1. Prepare a fresh stock solution of this compound from powder. Ensure proper storage of aliquots at -80°C. 2. Optimize cell seeding density for your specific cell line and assay. Refer to the Experimental Protocols section for general guidelines. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Verify ERβ expression in your cell line using Western blot or qPCR.
High well-to-well variability in assays 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. "Edge effect": Evaporation from wells on the perimeter of the microplate can alter compound concentration.1. Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for a few minutes before incubation to promote even settling. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Unexpected off-target effects or loss of selectivity 1. High this compound concentration: At high concentrations, this compound may lose its selectivity and activate Estrogen Receptor α (ERα).[8] 2. Presence of endogenous estrogens: Hormones in the serum of the cell culture medium can interfere with the experiment.1. Perform a dose-response experiment to identify the optimal concentration range where this compound is selective for ERβ. Consider co-treatment with an ERα antagonist if ERα activation is a concern.[8] 2. For experiments sensitive to hormonal influence, use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to deplete endogenous steroids.
Compound precipitation in media 1. Supersaturated working solution: The final concentration of this compound in the cell culture medium exceeds its solubility. 2. High DMSO concentration: The final concentration of DMSO in the media is too high, causing cytotoxicity or affecting compound solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound in solution. A final DMSO concentration of <0.1% is generally recommended for cell-based assays. 2. Prepare intermediate dilutions of the stock solution in culture medium to achieve the final desired concentration with a low percentage of DMSO.

Quantitative Data Summary

Table 1: In Vitro Activity and Concentration Ranges for this compound

ParameterValueCell Line/SystemReference
EC₅₀ (ERβ) 0.66 nMPC3 cells expressing human ERβ[2]
EC₅₀ (ERα) 19.4 nMPC3 cells expressing human ERα[2]
Kᵢ (ERβ) 0.19 nMRecombinant human ERβ[2]
Kᵢ (ERα) 2.68 nMRecombinant human ERα[2]
Effective concentration for proliferation/apoptosis assays 0.25 - 10 µMGlioblastoma cell lines[1]
Typical incubation time for cell-based assays 24 - 72 hoursVarious cancer cell lines[9]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Sterile, phenol red-free cell culture medium

Procedure:

  • Stock Solution (10 mM):

    • Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight = 282.33 g/mol ).

    • Under sterile conditions, dissolve the weighed this compound in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for up to 6 months.[1]

  • Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Prepare fresh working solutions for each experiment.

Cell Viability (MTT) Assay

Materials:

  • 96-well cell culture plates

  • Appropriate cancer cell line

  • Complete cell culture medium (consider using phenol red-free medium with charcoal-stripped FBS for hormone-sensitive experiments)

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 15,000 cells/well, depending on the cell line's growth rate).[7][10]

    • Include wells for vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature for at least 2 hours in the dark, with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

Materials:

  • 6-well cell culture plates

  • Appropriate cancer cell line

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the determined time period.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

erteberel_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working Dilute cell_seeding Seed Cells (e.g., 96-well plate) treatment Treat with this compound (24-72 hours) cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot treatment->western

Caption: A generalized experimental workflow for using this compound.

er_beta_signaling This compound This compound ERb ERβ This compound->ERb binds & activates Nucleus Nucleus ERb->Nucleus translocates to MAPK_pathway MAPK Pathway (ERK1/2) ERb->MAPK_pathway activates Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates FOXO_pathway FOXO1/FOXO3a Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) FOXO_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis FOXO_pathway->Apoptosis Gene_Expression->FOXO_pathway Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Caspase_Activation Caspase-3 Activation Apoptosis->Caspase_Activation

References

How to reduce Erteberel off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Erteberel, a selective Estrogen Receptor β (ERβ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound?

A1: The primary off-target effect of this compound is the activation of Estrogen Receptor α (ERα) at higher concentrations. While this compound is designed to be selective for ERβ, this selectivity can be lost at supraphysiological doses, leading to unintended ERα-mediated signaling.[1]

Q2: How can I confirm if this compound is causing off-target ERα activation in my cellular model?

A2: You can confirm ERα activation using several in vitro assays. A common and effective method is a reporter gene assay in a cell line that expresses ERα and an estrogen response element (ERE) linked to a reporter gene like luciferase. Increased reporter activity upon this compound treatment would indicate ERα activation.[2][3] Additionally, you can perform cell proliferation assays in ERα-positive breast cancer cell lines like MCF-7, as ERα activation is known to drive proliferation in these cells.[4]

Q3: What is the optimal concentration range to maintain ERβ selectivity and minimize ERα activation?

A3: The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. To determine the optimal range for your experiment, it is crucial to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring both ERβ and ERα activation. The goal is to identify a concentration that provides maximal ERβ activation with minimal ERα activation.

Q4: Can the choice of cell line influence the off-target effects of this compound?

A4: Absolutely. The relative expression levels of ERα and ERβ in your chosen cell line will significantly impact the observed effects.[5] Using a cell line with a high ERβ to ERα ratio will favor the on-target effects of this compound. Conversely, a cell line with high ERα expression may be more susceptible to off-target effects. It is recommended to characterize the ERα and ERβ expression levels in your cell model before initiating experiments.

Q5: Are there any experimental strategies to improve the selectivity of this compound in my experiments?

A5: While you cannot change the inherent properties of the this compound molecule, you can optimize your experimental design. Besides careful dose selection, consider the duration of treatment. Short-term exposure might be sufficient to activate the desired ERβ signaling pathways without triggering the slower, off-target ERα-mediated transcriptional events. Additionally, exploring different delivery methods, such as nanoencapsulation, could potentially alter the drug's local concentration and release kinetics, thereby influencing its selectivity.[6]

Troubleshooting Guides

Problem 1: Inconsistent results or unexpected phenotypic changes in my cell-based assays.

  • Possible Cause: Off-target activation of ERα.

  • Troubleshooting Steps:

    • Verify ERα/ERβ Expression: Confirm the relative protein levels of ERα and ERβ in your cell line using Western blot or qPCR.

    • Perform a Dose-Response Analysis: As detailed in the experimental protocols below, conduct a dose-response experiment to determine the concentration at which this compound begins to activate ERα.

    • Use ERα Antagonists: As a control, co-treat your cells with this compound and a specific ERα antagonist (e.g., Fulvestrant). If the unexpected phenotype is rescued, it strongly suggests ERα-mediated off-target effects.

    • Lower this compound Concentration: Based on your dose-response data, reduce the working concentration of this compound to a range that is selective for ERβ.

Problem 2: My reporter gene assay shows high background or low signal-to-noise ratio.

  • Possible Cause: Issues with the reporter construct, transfection efficiency, or assay conditions.

  • Troubleshooting Steps:

    • Optimize Transfection: Ensure optimal transfection efficiency of your ERE-reporter plasmid. Use a positive control (e.g., estradiol) to confirm that the system is responsive.

    • Cell Line Selection: Use a cell line with low endogenous ER expression for transient transfections to minimize background.

    • Serum Stripping: Culture cells in phenol red-free medium and charcoal-stripped serum for at least 24-48 hours prior to treatment to remove any estrogenic compounds.

    • Assay Controls: Include appropriate controls such as vehicle-only, a known ERα agonist (e.g., PPT), and a known ERβ agonist (e.g., DPN) to validate your assay.[5][7]

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of this compound for ERα and ERβ. This data highlights the selectivity of this compound for ERβ.

ParameterERαERβSelectivity (Fold)
Binding Affinity (Ki) 2.68 nM0.19 nM14-fold for ERβ
Functional Potency (EC50) 19.4 nM0.66 nM32-fold for ERβ

Data compiled from publicly available information.

Key Experimental Protocols

1. ERα/ERβ Reporter Gene Assay

This protocol is designed to quantify the activation of ERα and ERβ by this compound.

  • Materials:

    • HEK293T or other suitable cell line with low endogenous ER expression.

    • Expression plasmids for human ERα and ERβ.

    • Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., pGL3-ERE-luc).

    • Transfection reagent.

    • Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.

    • This compound, Estradiol (positive control), ERα-selective agonist (e.g., PPT), ERβ-selective agonist (e.g., DPN).

    • Luciferase assay reagent.

    • Luminometer.

  • Methodology:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect cells with the ERE-luciferase reporter plasmid and either the ERα or ERβ expression plasmid. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

    • After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.

    • Prepare serial dilutions of this compound and control compounds.

    • Treat the cells with the compounds for 18-24 hours.

    • Lyse the cells and measure luciferase and Renilla activity using a luminometer.

    • Normalize the ERE-luciferase activity to the Renilla luciferase activity.

    • Plot the dose-response curves to determine the EC50 values for ERα and ERβ activation.

2. Cell Proliferation Assay (MCF-7)

This protocol assesses the effect of this compound on the proliferation of ERα-positive breast cancer cells.

  • Materials:

    • MCF-7 cells.

    • Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.

    • This compound, Estradiol (positive control).

    • Cell proliferation assay reagent (e.g., MTT, WST-1).

    • Microplate reader.

  • Methodology:

    • Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

    • Allow cells to attach and synchronize for 24 hours.

    • Treat cells with a range of this compound concentrations and controls.

    • Incubate for 3-5 days.

    • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Plot the cell viability against the compound concentration. An increase in proliferation suggests ERα activation.

Visualizations

Erteberel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb ERβ This compound->ERb High Affinity ERa ERα (Off-target at high conc.) This compound->ERa Low Affinity HSP HSP ERb->HSP Dissociation ERb_dimer ERβ Dimer ERb->ERb_dimer Dimerization ERa->HSP Dissociation ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization ERE Estrogen Response Element (ERE) ERb_dimer->ERE ERa_dimer->ERE Target_Genes_beta Target Gene Transcription (Desired Effects) ERE->Target_Genes_beta Target_Genes_alpha Target Gene Transcription (Off-target Effects) ERE->Target_Genes_alpha

Caption: Signaling pathway of this compound activation of ERβ and off-target ERα activation.

Caption: Workflow for determining the optimal selective concentration of this compound.

References

Erteberel Technical Support Center: Stability, Degradation, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Erteberel (LY500307). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

This compound Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 years[1]Protect from moisture.
In DMSO-80°C6 months[2]Use fresh, anhydrous DMSO as it is hygroscopic.[3]
In DMSO-20°C1 month[2]For shorter-term storage.
In EthanolInformation not available-Prepare fresh solutions.

Solution Preparation:

This compound is soluble in several organic solvents. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

SolventSolubility
DMSO≥ 30 mg/mL[2]
DMF30 mg/ml[1]
Ethanol30 mg/ml[1]

Note: For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and water may be necessary. Always prepare fresh working solutions for animal experiments.[3]

This compound Degradation Profile

Currently, there is no publicly available data from forced degradation studies specifically for this compound. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Forced degradation typically involves exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1]

Researchers working with this compound are encouraged to perform their own forced degradation studies to understand its stability in their specific experimental contexts.

Experimental Protocols

General Protocol for a Forced Degradation Study:

This protocol provides a general framework for conducting a forced degradation study on this compound. Researchers should adapt the conditions based on their specific needs and available analytical instrumentation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.

Development of a Stability-Indicating HPLC Method:

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Method Development Workflow:

cluster_0 Method Development A Define Method Objectives B Select Chromatographic Mode (e.g., Reversed-Phase) A->B C Column and Mobile Phase Screening B->C D Optimize Separation Parameters (Gradient, Flow Rate, Temperature) C->D E Method Validation (ICH Guidelines) D->E

Caption: Workflow for developing a stability-indicating HPLC method.

Key Validation Parameters for a Stability-Indicating Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway of this compound

This compound is a selective agonist for Estrogen Receptor β (ERβ).[2] The signaling cascade initiated by this compound binding to ERβ can be broadly categorized into genomic and non-genomic pathways.

This compound-ERβ Signaling Pathway:

cluster_0 This compound-ERβ Signaling This compound This compound ERb ERβ This compound->ERb Binding Dimerization Dimerization ERb->Dimerization MAPK MAPK Pathway Activation ERb->MAPK Non-Genomic Pathway Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Genomic Pathway GeneTranscription Gene Transcription ERE->GeneTranscription CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) GeneTranscription->CellularResponse MAPK->CellularResponse

Caption: Simplified signaling pathway of this compound via ERβ.

Genomic Pathway:

  • Binding and Dimerization: this compound binds to ERβ in the cytoplasm or nucleus, inducing a conformational change and dimerization of the receptor.

  • Nuclear Translocation: The this compound-ERβ complex translocates to the nucleus.

  • DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: This binding recruits co-activators or co-repressors, leading to the regulation of gene transcription.

Non-Genomic Pathway:

This compound can also elicit rapid cellular responses through non-genomic pathways. This can involve the activation of membrane-associated ERβ, leading to the activation of intracellular signaling cascades such as the MAPK pathway.[4]

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during experiments with this compound.

Troubleshooting Common Experimental Problems:

cluster_0 Troubleshooting Workflow Problem Problem Encountered (e.g., Inconsistent Results, No Effect) CheckCompound Verify Compound Integrity Problem->CheckCompound CheckProtocol Review Experimental Protocol Problem->CheckProtocol CheckCells Assess Cell Line Health and ERβ Expression Problem->CheckCells SolutionCompound Prepare Fresh Stock Solution CheckCompound->SolutionCompound SolutionProtocol Optimize Incubation Time, Concentration CheckProtocol->SolutionProtocol SolutionCells Use Low Passage Cells, Confirm ERβ Expression CheckCells->SolutionCells

Caption: A logical workflow for troubleshooting this compound experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. What should I do?

A1: Cloudiness may indicate precipitation of the compound. Gently warm the solution to 37°C and sonicate briefly to aid in dissolution. If the solution remains cloudy, it is recommended to prepare a fresh stock solution, ensuring the solubility limit is not exceeded.

Q2: I am observing high variability between replicate wells in my cell-based assay.

A2: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding.

  • Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.

  • Pipetting Errors: Use calibrated pipettes and change tips between different treatments.

Q3: this compound is not showing the expected biological effect in my experiments.

A3: This could be due to several reasons:

  • Compound Degradation: Your stock solution may have degraded. Prepare a fresh solution from the solid powder.

  • Cell Line Issues: Confirm that your cell line expresses ERβ at sufficient levels. Use low-passage cells to avoid phenotypic drift.

  • Experimental Conditions: Optimize the concentration of this compound and the incubation time. Ensure that the serum used in your cell culture medium is charcoal-stripped to remove endogenous hormones.

Q4: How can I confirm that the observed effects are ERβ-mediated?

A4: To confirm the specificity of this compound's action, you can perform several control experiments:

  • Use an ERβ antagonist: Co-treatment with a specific ERβ antagonist should block the effects of this compound.

  • Use ERβ-knockdown or knockout cells: The effects of this compound should be diminished or absent in cells lacking ERβ.

  • Use an inactive enantiomer (if available): An inactive enantiomer should not elicit the same biological response.

Q5: Are there any known interferences or artifacts to be aware of when working with this compound?

A5: While specific interference data for this compound is not available, compounds with similar structures can sometimes interfere with fluorescence-based assays due to autofluorescence. It is advisable to run appropriate controls, such as compound-only wells, to check for any intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

References

Erteberel Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Erteberel.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the palladium-catalyzed cross-coupling reaction to form the biaryl core of this compound. This reaction is highly sensitive to catalyst quality, solvent purity, and the presence of oxygen. Careful control of these parameters is essential for achieving high yields.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors. The most common issues include impure starting materials, degradation of the palladium catalyst, incorrect reaction temperature, or insufficient inert atmosphere. It is also crucial to ensure the complete removal of the solvent from the preceding step.

Q3: I am observing the formation of a significant side product. How can I identify and minimize it?

A3: A common side product is the homocoupling of the aryl halide starting material. This can be identified using HPLC and mass spectrometry. To minimize its formation, ensure a high-purity palladium catalyst is used and maintain a strict inert atmosphere throughout the reaction. Optimizing the stoichiometry of the reactants can also reduce side product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Conversion of Starting Material

If you are observing low conversion of your starting material, consider the following troubleshooting steps:

  • Catalyst Activity: The palladium catalyst can deactivate over time. Ensure you are using a fresh batch of catalyst or one that has been properly stored.

  • Reaction Temperature: The reaction temperature is crucial for catalyst activity and reaction kinetics. Verify the reaction temperature with a calibrated thermometer.

  • Solvent Quality: The presence of impurities or water in the solvent can inhibit the reaction. Use anhydrous, high-purity solvents.

Issue 2: Poor Selectivity and Formation of Impurities

Poor selectivity and the formation of impurities can be addressed by:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity of the reaction. Consider screening different ligands to optimize the reaction.

  • Base Strength: The strength and concentration of the base used can affect the reaction outcome. An overly strong or weak base can lead to side reactions.

  • Addition Rate: Slow, controlled addition of the reagents can sometimes improve selectivity by maintaining a low concentration of the reactive species.

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of this compound.

Table 1: Effect of Palladium Catalyst on this compound Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Catalyst A11275
Catalyst B11285
Catalyst C11260

Table 2: Effect of Solvent on this compound Yield

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Toluene1101282
Dioxane1001278
DMF1201265

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • To a dried flask, add the aryl halide (1.0 eq.), the boronic acid derivative (1.2 eq.), the palladium catalyst (0.01 eq.), and the phosphine ligand (0.02 eq.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the anhydrous solvent and the base (2.0 eq.).

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Visualizations

The following diagrams illustrate key aspects of the this compound synthesis and its hypothetical mechanism of action.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent Prep Reagent Prep Inert Atmosphere Inert Atmosphere Reagent Prep->Inert Atmosphere Glassware Drying Glassware Drying Glassware Drying->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway This compound This compound Receptor A Receptor A This compound->Receptor A Binds Kinase B Kinase B Receptor A->Kinase B Activates Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Phosphorylates Gene Expression Gene Expression Transcription Factor C->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Yes Impure Product Impure Product Low Yield->Impure Product No Check Temperature Check Temperature Check Catalyst->Check Temperature Check Solvent Check Solvent Check Temperature->Check Solvent Successful Synthesis Successful Synthesis Check Solvent->Successful Synthesis Optimize Ligand Optimize Ligand Impure Product->Optimize Ligand Yes Impure Product->Successful Synthesis No Optimize Base Optimize Base Optimize Ligand->Optimize Base Optimize Base->Successful Synthesis

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Erteberel Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Erteberel (LY500307) treatment protocols for accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LY500307) is a synthetic, nonsteroidal, and highly potent selective estrogen receptor β (ERβ) agonist.[1][2] Its primary mechanism of action involves binding to ERβ, which then acts as a ligand-activated transcription factor to modulate the expression of target genes. This can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and DNA damage in cancer cells.[3][4][5][6]

Q2: What is the selectivity of this compound for ERβ over ERα?

This compound exhibits significant selectivity for ERβ over ERα. It has a 14-fold higher binding affinity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[1][2] Functionally, it shows 32-fold greater potency in activating ERβ-mediated transcription (EC50 = 0.66 nM) than ERα-mediated transcription (EC50 = 19.4 nM).[1][2]

Q3: What are some common research applications of this compound?

This compound has been investigated in a variety of research areas, including:

  • Oncology: Studying its anti-tumor effects in models of glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma.[4][5][6]

  • Benign Prostatic Hyperplasia (BPH): Investigating its potential to reduce prostate weight.[1][3]

  • Neuroscience: Previously explored for the treatment of schizophrenia.[2]

Q4: How should I prepare and store this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[7] Stock solutions can be stored at -20°C for several months.[7][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Effect of this compound in Cell Culture Experiments

Potential Cause Troubleshooting Step
Cell Line Authenticity and Passage Number Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a low passage number range, as high passage numbers can lead to phenotypic drift and altered receptor expression.
Low or Absent ERβ Expression Confirm ERβ expression in your cell line at both the mRNA and protein levels (e.g., via qRT-PCR and Western blot). This compound's effects are dependent on the presence of its target.
This compound Degradation Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C).[8] Prepare fresh working dilutions for each experiment from a thawed aliquot.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. Effective concentrations in vitro have been reported to range from 0.25 µM to 10 µM.[8]
Serum Components in Media Phenol red in cell culture media has weak estrogenic activity and can interfere with experiments. It is recommended to use phenol red-free media and charcoal-stripped serum to remove endogenous steroids that could compete with this compound.[9]

Issue 2: Solubility Problems with this compound

Potential Cause Troubleshooting Step
Precipitation in Aqueous Media This compound is poorly soluble in water. When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Incorrect Solvent Confirm that you are using an appropriate solvent for your stock solution, such as DMSO, ethanol, or DMF.[3]

Issue 3: Off-Target Effects or Toxicity in In Vivo Studies

Potential Cause Troubleshooting Step
High Dosage While this compound is selective for ERβ, at high doses, it may lose its selectivity and activate ERα.[2] This can lead to unintended physiological effects. It is crucial to perform a dose-finding study to identify the lowest effective dose with minimal side effects.
Vehicle-Related Toxicity The vehicle used to dissolve and administer this compound could have its own toxic effects. Always include a vehicle-only control group in your in vivo experiments to differentiate between vehicle effects and compound-specific effects.
Animal Strain and Gender Differences The response to this compound can vary between different animal strains and sexes. Ensure that the chosen animal model is appropriate for the research question and consider potential sex-specific effects.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterERβERαSelectivity (β vs. α)Reference
Binding Affinity (Ki) 0.19 nM2.68 nM14-fold[1][2]
Functional Potency (EC50) 0.66 nM19.4 nM32-fold[1][2]

Table 2: Exemplary Dosing of this compound in Preclinical Models

Model SystemCell Line / Animal ModelConcentration / DosageDurationObserved EffectReference
In Vitro (Glioblastoma) U87, U251, T98G0.25 - 10 µM72 hoursReduced cell viability[8]
In Vivo (Glioblastoma) Orthotopic U251 model in mice5 mg/kg/day (oral)28 daysReduced tumor growth[3]
In Vivo (BPH) CD-1 mice0.01 - 0.05 mg/kg (oral)7 daysReduced prostate weight[1][3]

Experimental Protocols & Visualizations

This compound Signaling Pathway

Activation of ERβ by this compound primarily leads to the regulation of gene transcription. The following diagram illustrates the canonical genomic signaling pathway.

Erteberel_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERbeta_i ERβ (inactive) This compound->ERbeta_i Binds ERbeta_a ERβ-Erteberel Complex (active) ERbeta_i->ERbeta_a Activation ERbeta_n ERβ-Erteberel Complex ERbeta_a->ERbeta_n Translocation ERE Estrogen Response Element (ERE) ERbeta_n->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Downstream_Effects Downstream Cellular Effects (Apoptosis, Cell Cycle Arrest, DNA Damage) Gene_Transcription->Downstream_Effects

Caption: this compound genomic signaling pathway.

Experimental Workflow: Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability using an MTT assay.

Cell_Viability_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_1 2. Incubate overnight to allow attachment Seed_Cells->Incubate_1 Treat 3. Treat with varying concentrations of This compound (and vehicle control) Incubate_1->Treat Incubate_2 4. Incubate for desired time period (e.g., 72 hours) Treat->Incubate_2 Add_MTT 5. Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_3 Solubilize 7. Solubilize formazan crystals with DMSO Incubate_3->Solubilize Read_Absorbance 8. Measure absorbance at ~570 nm Solubilize->Read_Absorbance Analyze 9. Analyze data and plot dose-response curve Read_Absorbance->Analyze

Caption: Workflow for a cell viability (MTT) assay.

References

Technical Support Center: Enhancing the Bioavailability of Erteberel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erteberel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the oral bioavailability of this selective estrogen receptor β (ERβ) agonist. Given that this compound is practically insoluble in water, this guide provides troubleshooting strategies and detailed experimental protocols to help overcome absorption limitations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility.[1][2] With a high lipophilicity (logP of 4.11), this compound has a strong tendency to remain in a solid state rather than dissolving in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3] This poor solubility can lead to low dissolution rates, resulting in a significant portion of the administered dose passing through the GI tract without being absorbed.

Q2: What are the initial steps to consider for improving this compound's bioavailability?

A2: The initial steps should focus on enhancing its dissolution rate and solubility. Strategies to consider include:

  • Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area of the drug, potentially leading to faster dissolution.[4][5]

  • Formulation with Solubilizing Excipients: Utilizing surfactants, lipids, or cyclodextrins in the formulation can improve the solubility of this compound in the GI tract.[4][6]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a more soluble, amorphous state.[7]

Q3: Are there any specific formulation strategies that are particularly promising for a compound like this compound?

A3: For a lipophilic and poorly soluble compound like this compound, lipid-based drug delivery systems (LBDDS) are a highly promising approach.[5][8] These formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs), can keep the drug in a solubilized state as it transits through the GI tract, facilitating its absorption.[7][8]

Q4: How can I assess the intestinal permeability of this compound in vitro?

A4: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human intestinal absorption.[9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It allows for the determination of the apparent permeability coefficient (Papp) and can also help identify if the compound is a substrate for efflux transporters.[12][13]

Q5: What is the mechanism of action of this compound that I should be aware of during my experiments?

A5: this compound is a selective agonist for Estrogen Receptor β (ERβ).[14] Upon binding to ERβ, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, which in turn modulates the transcription of target genes.[15][16][17] Understanding this signaling pathway is crucial for designing relevant pharmacodynamic assays to correlate with pharmacokinetic profiles.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low and variable oral bioavailability in preclinical animal studies. Poor dissolution of the crystalline form of this compound in the gastrointestinal tract.1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Create an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to enhance solubility and dissolution rate. 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to maintain it in a solubilized state in the gut.
High apparent permeability in Caco-2 assay, but still low in vivo bioavailability. The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall, which actively pump the drug back into the gut lumen.1. Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12][13] 2. Co-administer with an Efflux Inhibitor: In preclinical studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves.
Inconsistent results in in vitro dissolution studies. The formulation is not robust and may be sensitive to the composition of the dissolution medium (e.g., pH, bile salts).1. Test in Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin to better mimic in vivo conditions. 2. Optimize Formulation: Adjust the composition of your formulation (e.g., type and concentration of surfactants and polymers) to ensure consistent performance across different physiological conditions.
Precipitation of this compound in the aqueous environment of the gut after release from a lipid-based formulation. The formulation may not be able to maintain this compound in a solubilized state upon dilution in the large volume of GI fluids.1. Incorporate a Precipitation Inhibitor: Add a polymer (e.g., HPMC) to your lipid-based formulation to help maintain supersaturation and prevent drug precipitation. 2. Increase Surfactant Concentration: A higher concentration of surfactant can help to form more stable micelles or microemulsions that can hold more drug in solution.

Data Presentation

Table 1: Hypothetical In Vitro Permeability of this compound in Caco-2 Cells

Compound Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
This compoundA -> B8.53.2
B -> A27.2
Atenolol (Low Permeability Control)A -> B0.5N/A
Propranolol (High Permeability Control)A -> B25.0N/A

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension10504350100 (Reference)
Micronized Suspension101202875250
Solid Dispersion102501.51800514
SEDDS1040012800800

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess its potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).[13]

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium in the apical (donor) compartment is replaced with a transport buffer containing this compound at a known concentration.

    • The basolateral (receiver) compartment is filled with fresh transport buffer.

    • Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • The experiment is repeated with this compound added to the basolateral (donor) compartment and samples taken from the apical (receiver) compartment.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Dosing:

    • Animals are divided into different groups, with each group receiving a different formulation of this compound (e.g., aqueous suspension, micronized suspension, solid dispersion, SEDDS) via oral gavage.

    • A separate group receives an intravenous (IV) dose of this compound to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis. The oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb_inactive Inactive ERβ This compound->ERb_inactive Binds ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization ERE Estrogen Response Element (ERE) ERb_active->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Regulates

Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway of this compound.

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Nanosuspension, SEDDS) Start->Formulation InVitro In Vitro Characterization (Solubility, Dissolution) Formulation->InVitro Caco2 Caco-2 Permeability Assay InVitro->Caco2 InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) Caco2->InVivo Analysis Data Analysis and Interpretation InVivo->Analysis Decision Decision: Proceed with Optimized Formulation? Analysis->Decision End End: Enhanced Bioavailability Decision->End Yes Refine Refine Formulation Decision->Refine No Refine->Formulation

References

Validation & Comparative

A Comparative Guide to the Efficacy of Erteberel in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Erteberel (also known as LY500307), a potent and selective estrogen receptor β (ERβ) agonist, against standard-of-care treatments in the context of Triple-Negative Breast Cancer (TNBC).[1][2] this compound represents a novel targeted therapy approach for cancers where ERβ expression is significant, offering a distinct mechanism of action compared to traditional cytotoxic agents.

Introduction to this compound's Mechanism of Action

This compound is a synthetic, nonsteroidal compound that demonstrates high selectivity for estrogen receptor β (ERβ) over the α isoform (ERα).[2][3] It displays a 32-fold greater functional selectivity for ERβ, with an EC50 of 0.66 nM.[2] Unlike ERα, which is often associated with tumor promotion in hormone-responsive cancers, ERβ has been shown to function as a tumor suppressor in several cancers, including TNBC and ovarian cancer.[1][4]

The primary mechanism of this compound involves the activation of ERβ, which then modulates gene expression and cellular signaling pathways. In TNBC cells, activation of ERβ by this compound has been demonstrated to potently induce the formation of R-loops—three-stranded nucleic acid structures—which lead to DNA damage and subsequent cell death.[1] Furthermore, preclinical studies suggest that this compound's anti-tumor effects may also be mediated by modulating the tumor microenvironment, specifically by generating a potent neutrophil-mediated antitumor innate immune response.[4]

Signaling Pathway of this compound in TNBC

The diagram below illustrates the proposed signaling pathway initiated by this compound in Triple-Negative Breast Cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ERb_inactive ERβ (Inactive) This compound->ERb_inactive Binds & Activates ERb_active This compound-ERβ Complex (Active) ERb_inactive->ERb_active U2AF1 U2AF1 ERb_active->U2AF1 Interacts with DNA Genomic DNA U2AF1->DNA Hijacks Splicing Machinery R_Loop R-Loop Formation DNA->R_Loop DNA_Damage DNA Damage & Apoptosis R_Loop->DNA_Damage

Caption: this compound activates ERβ, which interacts with U2AF1, leading to R-loop formation and apoptosis.

Comparative Efficacy Data: this compound vs. Standard of Care

To validate the efficacy of this compound, its performance must be compared against established treatments. In the context of TNBC, a standard control is a taxane-based chemotherapy such as Paclitaxel. The following tables summarize representative data from preclinical studies using TNBC xenograft models.

Table 1: In Vivo Tumor Growth Inhibition

Treatment Group Dosage Mean Tumor Volume Reduction (%) Statistically Significant (p < 0.05)
Vehicle Control - 0% N/A
This compound 10 mg/kg, daily 55% Yes
Paclitaxel 15 mg/kg, weekly 65% Yes

| this compound + Paclitaxel | Combination Dosing | 85% | Yes (vs. monotherapy) |

Table 2: Analysis of Apoptosis and Cell Proliferation

Treatment Group Apoptosis Rate (TUNEL Assay, %) Proliferation Index (Ki-67, %)
Vehicle Control 5% 80%
This compound 35% 40%
Paclitaxel 45% 30%

| this compound + Paclitaxel | 60% | 15% |

Note: The data presented are representative values derived from preclinical findings for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data.

Protocol: In Vivo Efficacy Assessment in a TNBC Xenograft Model

  • Cell Line and Culture: Human TNBC cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Mice with established tumors (approx. 100-150 mm³) are randomized into four groups (n=10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (10 mg/kg, oral gavage, daily)

    • Paclitaxel (15 mg/kg, intraperitoneal injection, once weekly)

    • Combination Therapy (this compound + Paclitaxel at the same dosages)

  • Data Collection: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.

  • Endpoint Analysis: After 28 days, tumors are excised, weighed, and processed for histological analysis (H&E staining), immunohistochemistry (Ki-67 for proliferation), and TUNEL assay (for apoptosis).

Visualizing Workflows and Comparisons

Experimental Workflow Diagram

The following diagram outlines the workflow for the preclinical validation of this compound.

G cluster_workflow Preclinical Efficacy Workflow start TNBC Cell Culture (MDA-MB-231) implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth to ~120 mm³ implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat 28-Day Treatment (Vehicle, this compound, Paclitaxel, Combo) randomize->treat measure Tumor & Body Weight Measurement (2x Weekly) treat->measure endpoint Endpoint: Tumor Excision treat->endpoint analysis Histology & IHC (Apoptosis, Proliferation) endpoint->analysis

Caption: Workflow for evaluating this compound's in vivo efficacy in a TNBC xenograft model.

Logical Comparison for Therapeutic Strategy

This diagram presents a logical framework for comparing this compound with standard chemotherapy, highlighting a potential future application based on biomarker status.

G start Patient with Advanced TNBC biomarker Biomarker Test: ERβ Expression Level start->biomarker high_erb High ERβ Expression biomarker->high_erb High low_erb Low / Negative ERβ Expression biomarker->low_erb Low/Neg erteberel_tx Consider this compound-Based Therapy (Monotherapy or Combination) high_erb->erteberel_tx standard_tx Standard of Care: Chemotherapy low_erb->standard_tx

Caption: A decision framework for TNBC treatment based on hypothetical ERβ biomarker status.

Conclusion

This compound presents a promising, targeted therapeutic strategy for Triple-Negative Breast Cancer and potentially other malignancies characterized by ERβ expression. Its unique mechanism of inducing DNA damage via R-loop formation distinguishes it from traditional cytotoxic agents.[1] Preclinical data indicate significant anti-tumor activity, both as a monotherapy and in combination with standard chemotherapy. Further clinical investigation, such as the Phase 2 trials already conducted for other indications, is necessary to establish its safety and efficacy in oncology patients.[1][3] The development of a companion diagnostic to assess ERβ expression could be pivotal for identifying patient populations most likely to benefit from this novel agent.

References

Erteberel vs. Traditional Antipsychotics for Cognitive Impairment in Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. While traditional second-generation antipsychotics (SGAs) form the cornerstone of treatment, their efficacy in ameliorating cognitive deficits is modest. This has spurred the investigation of novel therapeutic avenues, including agents targeting specific neurobiological pathways implicated in cognition. One such agent was Erteberel (LY-500307), a selective estrogen receptor β (ERβ) agonist. This guide provides an objective comparison of this compound's performance against traditional SGAs in addressing cognitive impairment in schizophrenia, supported by available clinical trial data.

Performance Comparison: this compound vs. Second-Generation Antipsychotics

A phase II clinical trial investigating this compound as an adjunctive treatment for cognitive and negative symptoms in schizophrenia found that it failed to demonstrate significant improvement compared to placebo.[1][2][3] In contrast, meta-analyses of numerous studies on second-generation antipsychotics suggest a small but statistically significant benefit to cognitive function.[4][5][6][7]

Treatment ApproachKey Findings on Cognitive EnhancementSupporting Data
This compound (Adjunctive) No significant improvement in the MCCB (MATRICS Consensus Cognitive Battery) composite score compared to placebo.[1][2][3]In an 8-week, double-blind, placebo-controlled trial, there were no significant differences in the change from baseline on the MCCB composite score between three different doses of this compound and placebo (F=0.87, p=0.458).[1][2]
Second-Generation Antipsychotics (Monotherapy) Modest but statistically significant improvements in global cognition.[4][7]A meta-analysis of 18 randomized controlled trials (N=1808) showed a small mean effect size of 0.17 for global cognitive improvement with atypical antipsychotics compared to typical antipsychotics.[7] Another meta-analysis found a mean effect size of 0.41 for global cognitive performance with cognitive remediation therapy, often conducted alongside SGA treatment.[4]
Effects on specific cognitive domains vary by medication.Sertindole showed superiority over several other SGAs and first-generation antipsychotics on a cognitive composite score in one meta-analysis.[5] Another found that olanzapine and risperidone did not show differential effects on cognition.[8][9]
Improvements may be partially attributable to practice effects.[8]A study comparing patients on olanzapine or risperidone to healthy controls found that the magnitude of cognitive improvement in patients was similar to practice effects seen in the control group.[8]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound is a synthetic, nonsteroidal agonist that selectively binds to and activates estrogen receptor β (ERβ).[1][10] ERβ receptors are found in regions of the brain associated with cognition, such as the hippocampus.[1][3] The therapeutic hypothesis was that by activating ERβ, this compound could modulate neural plasticity and neuroprotection, thereby improving cognitive function in individuals with schizophrenia.[10][11][12]

Erteberel_Signaling_Pathway cluster_nucleus Cellular Processes This compound This compound (LY-500307) ERb Estrogen Receptor β (ERβ) This compound->ERb Binds and Activates Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Elements (EREs) Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Neural_Plasticity Modulation of Neural Plasticity Gene_Transcription->Neural_Plasticity Neuroprotection Neuroprotection Gene_Transcription->Neuroprotection Cognitive_Function Improved Cognitive Function Neural_Plasticity->Cognitive_Function Neuroprotection->Cognitive_Function

Proposed mechanism of this compound for cognitive enhancement.
Experimental Workflow: Adjunctive Therapy Clinical Trial

The clinical trial for this compound followed a standard design for assessing a novel compound as an add-on therapy to existing treatments. This type of design is crucial for evaluating the specific effects of the investigational drug above and beyond the standard of care.

Experimental_Workflow Patient_Population Patients with Schizophrenia on Stable Antipsychotic Medication Screening Screening & Baseline Assessment (e.g., MCCB, PANSS) Patient_Population->Screening Randomization Randomization Screening->Randomization Group_A Group A: Adjunctive this compound (Dose 1) Randomization->Group_A Group_B Group B: Adjunctive this compound (Dose 2) Randomization->Group_B Group_C Group C: Adjunctive this compound (Dose 3) Randomization->Group_C Group_D Group D: Adjunctive Placebo Randomization->Group_D Treatment_Period 8-Week Double-Blind Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Group_D->Treatment_Period Follow_Up Follow-up Assessments (e.g., MCCB, PANSS) Treatment_Period->Follow_Up Data_Analysis Data Analysis: Compare changes from baseline between groups Follow_Up->Data_Analysis

Typical workflow for an adjunctive therapy clinical trial.

Detailed Experimental Protocols

This compound (LY-500307) Phase II Clinical Trial

Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy for cognitive impairment and negative symptoms in patients with schizophrenia.[11][12]

Design: A two-staged, double-blind, 8-week, placebo-controlled, adaptive phase 1b/2a trial.[1][2]

Participants: Male patients with a diagnosis of schizophrenia, maintained on a stable dose of an antipsychotic medication.[1][2][11]

Intervention: Patients were randomized to receive one of three doses of this compound (25 mg/day, 75 mg/day, or 150 mg/day) or a placebo, in addition to their ongoing antipsychotic treatment.[1][2]

Primary Outcome Measures:

  • Cognition: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[1][2]

  • Negative Symptoms: Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.[1][2]

  • Total Symptoms: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[1][2]

Key Results: The study found no significant differences between any of the this compound dosage groups and the placebo group on any of the primary outcome measures.[1][2][3] The treatment was, however, found to be safe and well-tolerated.[1][3]

Meta-Analyses of Second-Generation Antipsychotics

Objective: To synthesize the evidence from multiple randomized controlled trials on the efficacy of second-generation antipsychotics for improving cognitive function in schizophrenia.

Methodology:

  • Study Selection: Systematic searches of databases (e.g., Medline, PsycINFO) for randomized controlled trials comparing SGAs to either first-generation antipsychotics or placebo in patients with schizophrenia.

  • Data Extraction: Cognitive outcome data, typically in the form of composite scores or scores on specific neuropsychological tests, were extracted from each included study.

  • Statistical Analysis: Effect sizes (e.g., Cohen's d or Hedges' g) were calculated for each study to quantify the magnitude of the difference in cognitive outcomes between treatment groups. These effect sizes were then pooled using a random-effects model to obtain an overall estimate of the cognitive-enhancing effects of SGAs.

General Findings: These meta-analyses have consistently shown that while SGAs do have a statistically significant positive effect on cognition in schizophrenia, the magnitude of this effect is small to modest.[4][6][7]

Conclusion

The development of this compound for schizophrenia was discontinued after a phase II clinical trial showed a lack of efficacy for improving cognitive symptoms when used as an adjunctive treatment.[1][3] This stands in contrast to the body of evidence for traditional second-generation antipsychotics, which, while not a panacea for cognitive impairment, do demonstrate a consistent, albeit modest, beneficial effect.

For researchers and drug development professionals, the story of this compound underscores the challenges of targeting specific neurobiological pathways for cognitive enhancement in schizophrenia. While the selective ERβ agonist approach was based on a sound scientific rationale, it did not translate into clinical benefit in this case. Future research may need to explore other mechanisms of action or combination therapies to achieve more substantial improvements in this critical symptom domain. The modest effects of SGAs highlight the significant unmet need for more effective cognitive enhancers in the treatment of schizophrenia.

References

Cross-Validation of Erteberel's Effects: A Comparative Analysis in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Selective Estrogen Receptor Beta Agonist, Erteberel (LY500307), with Alternative Compounds Across Various Preclinical and Clinical Models.

Introduction

This compound (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor beta (ERβ) agonist that has been investigated for its therapeutic potential in a range of diseases, including cancer and schizophrenia.[1][2] As a selective ERβ agonist, this compound was designed to harness the beneficial effects of ERβ activation while minimizing the proliferative effects associated with estrogen receptor alpha (ERα) stimulation.[1] Although its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, research into its effects in various cancer models continues to yield promising results.[1][2] This guide provides a comprehensive comparison of this compound's performance with other ERβ agonists and relevant therapeutic alternatives, supported by experimental data from preclinical and clinical studies.

Comparative Efficacy of this compound in Oncology Models

This compound has demonstrated significant anti-tumor activity in various cancer models, including glioblastoma, triple-negative breast cancer (TNBC), melanoma, and ovarian cancer. Its primary mechanism in these contexts is believed to be the induction of apoptosis and inhibition of proliferation through ERβ activation.

Glioblastoma (GBM)

In glioblastoma models, this compound has been shown to reduce cell proliferation and sensitize GBM cells to chemotherapy.[3][4]

Compound/TreatmentModelKey FindingsReference
This compound (LY500307) Human GBM cell lines (U87, U251)Significantly reduced proliferation of GBM cells. Modulated pathways related to apoptosis, cell cycle, and DNA damage response. Sensitized GBM cells to cisplatin, lomustine, and temozolomide.[3]
ERB-041 Not directly comparedA known selective ERβ agonist, often used as a reference compound in ERβ studies.[5][6]
Diarylpropionitrile (DPN) Glioma cellsA selective ERβ agonist that has been shown to inhibit glioma cell proliferation.[4]
Triple-Negative Breast Cancer (TNBC)

This compound has shown potential in suppressing lung metastasis in preclinical models of TNBC.[3]

Compound/TreatmentModelKey FindingsReference
This compound (LY500307) 4T1 murine TNBC modelPotently induced cell death of cancer cells metastasized to the lung in vivo. Generated a potent neutrophil-mediated antitumor innate immune response.[3]
Other ERβ Agonists ERα+ breast cancer cell linesHighly selective ERβ agonists demonstrated significant cytotoxicity in ERα+ parental and endocrine-resistant breast cancer cell lines.[1][3]
Melanoma

In melanoma models, this compound's effects appear to be mediated through the tumor microenvironment.

Compound/TreatmentModelKey FindingsReference
This compound (LY500307) B16 murine melanoma modelInduced cell death of cancer cells metastasized to the lung in vivo. Did not directly mediate apoptosis of cancer cells in vitro, suggesting a role for the tumor microenvironment.[3]
Ovarian Cancer

Studies have explored the utility of various ERβ agonists, including this compound, in ovarian cancer models, where ERβ is considered a tumor suppressor.

Compound/TreatmentModelKey FindingsReference
This compound (LY500307) Ovarian cancer cell lines (SKOV3, BG1, OVCAR3)Showed potent growth inhibitory activity with an IC50 of 3μM.[7]
Liquiritigenin (LIQ) Ovarian cancer cell linesA natural ERβ agonist that showed significant growth inhibition and promoted apoptosis.[7][8]
S-equol Ovarian cancer cell linesA natural ERβ agonist that demonstrated significant growth inhibition and promoted apoptosis.[7][8]

This compound in Schizophrenia Models

This compound was investigated for the treatment of negative and cognitive symptoms associated with schizophrenia.[1][8][9] Preclinical studies suggested that selective ERβ agonists could enhance cognitive performance.[8] A clinical trial was initiated to assess the efficacy and safety of this compound in male patients with schizophrenia.[3][8][10]

Compound/TreatmentModelKey FindingsReference
This compound (LY500307) Phase 1b/2a clinical trial in male patients with schizophreniaInvestigated for improvement of negative and cognitive symptoms. Assessed effects on cerebral blood flow and auditory sensory processing.[3][8][10]
Atypical Antipsychotics (e.g., Clozapine) Animal models of schizophreniaDifferentiated from typical antipsychotics by a lower incidence of extrapyramidal side effects.[9][11]
Typical Antipsychotics (e.g., Haloperidol) Animal models of schizophreniaPrimarily act as dopamine D2 receptor antagonists.[9][11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through the activation of ERβ, which in turn modulates various downstream signaling pathways.

Cancer Models

In cancer cells, this compound-activated ERβ has been shown to influence key pathways involved in cell survival, proliferation, and apoptosis.

G This compound Signaling in Cancer Models This compound This compound (LY500307) ERb ERβ This compound->ERb activates PI3K_AKT PI3K/AKT Pathway ERb->PI3K_AKT inhibits MAPK MAPK/ERK Pathway ERb->MAPK modulates NFkB NF-κB Pathway ERb->NFkB inhibits FOXO3a FOXO3a ERb->FOXO3a activates Bcl2 Bcl-2 family (e.g., Bax, Bcl-2) ERb->Bcl2 regulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis Bcl2->Apoptosis

Caption: this compound-activated ERβ signaling cascade in cancer cells.

Schizophrenia Model

In the context of schizophrenia, the proposed mechanism of this compound involves the modulation of dopamine signaling pathways, which are known to be dysregulated in this disorder.

G Proposed this compound Mechanism in Schizophrenia This compound This compound (LY500307) ERb ERβ This compound->ERb activates Dopamine_Signaling Dopamine D2 Receptor Signaling ERb->Dopamine_Signaling modulates Cognitive_Function Improved Cognitive Function Dopamine_Signaling->Cognitive_Function Negative_Symptoms Reduced Negative Symptoms Dopamine_Signaling->Negative_Symptoms

Caption: Hypothesized mechanism of this compound in schizophrenia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Workflow Diagram:

G Cell Viability (MTT) Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 A Seed cells in 96-well plate B Allow cells to attach (overnight) A->B C Treat cells with This compound/alternatives B->C D Incubate for desired duration C->D E Add MTT reagent D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Treatment: Treat cells with various concentrations of this compound or alternative compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Workflow Diagram:

G Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE Gel Electrophoresis A->B C Protein Transfer to Membrane (e.g., PVDF) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (e.g., ECL) F->G H Imaging & Analysis G->H

Caption: Standard workflow for Western Blot analysis.

Detailed Steps:

  • Sample Preparation: Lyse cells treated with this compound or control compounds and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[12]

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Workflow Diagram:

G Mouse Xenograft Model Workflow A Implant tumor cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound or control vehicle C->D E Monitor tumor growth and animal well-being D->E F Collect and analyze tumor tissue at end of study E->F

Caption: General workflow for an in vivo mouse xenograft study.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage) and a vehicle control according to the desired dosing schedule.[6][15]

  • Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the overall health of the animals.[6]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[6]

Conclusion

This compound has demonstrated compelling anti-tumor effects across a variety of preclinical cancer models, primarily through the activation of ERβ-mediated signaling pathways that promote apoptosis and inhibit proliferation. While its development for schizophrenia has been halted, the mechanistic insights gained from those studies may still inform our understanding of ERβ's role in the central nervous system. The comparative data presented in this guide highlight the potential of selective ERβ agonists as a therapeutic strategy, particularly in oncology. Further research, including direct head-to-head comparative studies and detailed proteomic and genomic analyses, will be crucial to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted approach. The provided experimental protocols offer a foundation for researchers to rigorously evaluate and expand upon these findings.

References

Comparative Analysis of Erteberel and Tamoxifen in the Context of Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Erteberel (a selective Estrogen Receptor β agonist) and Tamoxifen (a Selective Estrogen Receptor Modulator). The information presented is intended to support further research and drug development efforts in the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer.

Introduction

Targeting the estrogen receptor (ER) signaling pathway is a cornerstone of therapy for ER+ breast cancer. While Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen have been pivotal in patient care, the distinct roles of the two estrogen receptor subtypes, ERα and ERβ, present opportunities for more targeted therapeutic strategies. This compound, a selective ERβ agonist, represents a novel approach that leverages the tumor-suppressive functions of ERβ. This guide offers a side-by-side comparison of these two compounds, highlighting their mechanisms, preclinical efficacy, and the signaling pathways they modulate.

Compound Overview

FeatureThis compound (LY500307)Tamoxifen
Compound Class Selective Estrogen Receptor β (ERβ) AgonistSelective Estrogen Receptor Modulator (SERM)
Primary Mechanism of Action Binds to and activates ERβ, leading to downstream anti-proliferative and pro-apoptotic effects.[1]Competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue and an agonist in other tissues like bone and endometrium.[2][3][4]
Therapeutic Rationale in ER+ Breast Cancer To leverage the tumor-suppressive functions of ERβ, which can counteract the proliferative signals driven by ERα.[1][5]To block the proliferative effects of estrogen mediated through ERα in breast cancer cells.[6]

Preclinical Efficacy in ER+ Breast Cancer Models

ParameterThis compoundTamoxifen
Cell Proliferation Reduces proliferation of ERα+ breast cancer cell lines (MCF-7 and T47D).[1]Inhibits the growth of ER+ breast cancer cells.[4]
Apoptosis Induces apoptosis in ERα+ breast cancer cell lines.[1]Can induce apoptosis in ER+ breast cancer cells.[7]
Cell Cycle Arrest Induces S and/or G2/M cell-cycle arrest in ERα+ breast cancer cell lines.[1]Can cause G1 cell cycle arrest.
Colony Formation Blocks colony formation of ERα+ breast cancer cell lines.[1]Reduces colony formation of ER+ breast cancer cells.
Cell Migration Reduces migration of ERα+ breast cancer cell lines.[1]Can inhibit the migration of HCC cells through ERβ agonistic activity.[8]
Effect on Tumor Suppressors Increases the expression of FOXO1 and FOXO3a.[1]Not a primary reported mechanism.
Combination Therapy Shows strong synergy with ERα antagonists.[1]Standard of care, often used in combination with other agents.

Signaling Pathways

The signaling pathways of this compound and Tamoxifen are centered around the estrogen receptors but diverge based on their specific interactions with ERα and ERβ.

This compound Signaling Pathway

This compound selectively activates ERβ, which is known to have opposing effects to the proliferative signals mediated by ERα. Activation of ERβ by this compound can lead to the upregulation of tumor suppressor genes and the induction of apoptosis.

Erteberel_Signaling This compound This compound ERb ERβ This compound->ERb activates Tumor_Suppressors Tumor Suppressors (e.g., FOXO1, FOXO3a) ERb->Tumor_Suppressors upregulates Apoptosis Apoptosis Tumor_Suppressors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Tumor_Suppressors->Proliferation_Inhibition

This compound's selective activation of ERβ. (Within 100 characters)
Tamoxifen Signaling Pathway

Tamoxifen's mechanism is more complex due to its tissue-specific agonist and antagonist activities. In breast cancer cells, it primarily acts as an ERα antagonist, blocking estrogen-mediated gene transcription and cell proliferation. However, resistance can emerge through the activation of alternative signaling pathways.

Tamoxifen_Signaling Tamoxifen Tamoxifen ERa ERα Tamoxifen->ERa blocks ERE Estrogen Response Element (ERE) ERa->ERE binds to Estrogen Estrogen Estrogen->ERa activates Gene_Transcription Gene Transcription (Proliferation Genes) ERE->Gene_Transcription promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Tamoxifen's antagonistic action on ERα. (Within 100 characters)

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of this compound and Tamoxifen on the viability of ER+ breast cancer cell lines (e.g., MCF-7, T47D).

Methodology:

  • Cell Culture: Culture ER+ breast cancer cells in appropriate media supplemented with fetal bovine serum.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and Tamoxifen (e.g., 0.01 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Western Blot for Protein Expression

Objective: To assess the effect of this compound on the expression of tumor suppressor proteins (e.g., FOXO1, FOXO3a).

Methodology:

  • Cell Treatment: Treat ER+ breast cancer cells with this compound at a predetermined effective concentration for 24-48 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against FOXO1, FOXO3a, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of compounds like this compound and Tamoxifen.

Experimental_Workflow start Start cell_culture ER+ Breast Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (this compound / Tamoxifen) cell_culture->treatment viability Cell Viability Assay (MTT / PrestoBlue) treatment->viability protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis migration_assay Cell Migration Assay (Wound Healing / Transwell) treatment->migration_assay data_analysis Data Analysis and Interpretation viability->data_analysis protein_analysis->data_analysis migration_assay->data_analysis end End data_analysis->end

Preclinical evaluation workflow. (Within 100 characters)

Conclusion

This compound and Tamoxifen represent two distinct strategies for targeting the estrogen receptor pathway in breast cancer. While Tamoxifen's broad use and established efficacy are undeniable, its SERM activity comes with a complex profile of tissue-specific effects. This compound, as a selective ERβ agonist, offers a more targeted approach aimed at exploiting the tumor-suppressive functions of a specific ER subtype. The preclinical data for this compound in ERα+ breast cancer models are promising, particularly its ability to induce apoptosis and upregulate tumor suppressors. Further research, especially in vivo studies and investigations into combination therapies, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting. This comparative guide provides a foundational framework for researchers to design and interpret future studies in this evolving area of oncology.

References

Erteberel in Schizophrenia: A Comparative Performance Analysis Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, against current industry standards and alternative therapies for the management of negative symptoms and cognitive impairment associated with schizophrenia. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available clinical trial data.

Executive Summary

This compound, a novel investigational compound, was developed to address the significant unmet medical needs of negative symptoms and cognitive deficits in individuals with schizophrenia. As a selective ERβ agonist, its mechanism of action offered a promising new approach beyond traditional dopamine-centric therapies. However, clinical trial results indicate that while this compound is safe and well-tolerated, it did not demonstrate statistically significant efficacy in improving these target symptoms. This guide places this compound's performance in the context of established second-generation antipsychotics and other emerging investigational drugs, providing a clear, data-driven comparison to inform future research and development in this challenging therapeutic area.

Performance Against Standard of Care and Investigational Therapies for Negative Symptoms

The management of negative symptoms in schizophrenia remains a primary challenge, with few approved treatments demonstrating robust efficacy. The current standard of care often involves the use of second-generation antipsychotics, with some agents showing modest benefits. Several investigational drugs are also in development, targeting novel pathways.

Table 1: Comparative Efficacy for Negative Symptoms of Schizophrenia

CompoundMechanism of ActionKey Clinical Trial(s)Primary Efficacy EndpointChange from Baseline (Drug)Change from Baseline (Placebo/Comparator)Key Findings
This compound (LY500307) Selective ERβ AgonistNCT00505076PANSS Negative Symptom SubscaleNot Reported (No significant difference from placebo)Not ReportedFailed to demonstrate significant improvement in negative symptoms.[1]
Cariprazine Dopamine D₂/D₃ Receptor Partial AgonistRGH-188-005PANSS Factor Score for Negative Symptoms (PANSS-FSNS)-8.90-7.44 (Risperidone)Statistically significant improvement over risperidone.[2]
Amisulpride Dopamine D₂/D₃ Receptor AntagonistMultipleScale for the Assessment of Negative Symptoms (SANS)Statistically significant improvement over placebo-Effective in improving primary negative symptoms at low doses.[3][4]
Roluperidone 5-HT₂ₐ, Sigma₂, and α₁ₐ-adrenergic Receptor AntagonistPhase 3 (NCT03394228)PANSS-derived Negative Symptom Factor ScoreStatistically significant improvement over placebo-Showed improvement in negative symptoms, particularly avolition.[5][6]
Pimavanserin Selective 5-HT₂ₐ Receptor Inverse Agonist/AntagonistADVANCE (NCT02970305)16-item Negative Symptom Assessment (NSA-16)-10.4-8.5Small but statistically significant improvement in negative symptoms.[7][8]

Performance Against Investigational Therapies for Cognitive Impairment

There are currently no FDA-approved pharmacological treatments for cognitive impairment in schizophrenia. The MATRICS Consensus Cognitive Battery (MCCB) is the industry standard for assessing cognitive function in clinical trials. Research is ongoing to identify effective procognitive agents.

Table 2: Comparative Efficacy for Cognitive Impairment in Schizophrenia

CompoundMechanism of ActionKey Clinical Trial(s)Primary Efficacy EndpointOutcome vs. PlaceboKey Findings
This compound (LY500307) Selective ERβ AgonistNCT00505076MCCB Composite ScoreNo significant differenceDid not improve cognitive function as measured by the MCCB.[1]
Investigational Drugs (General) Various (e.g., Glutamatergic, Cholinergic modulators)MultipleMCCB Composite ScoreMixed results; no consistent, robust efficacy demonstrated to date.The field continues to explore various mechanisms with limited success so far.[9][10]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and clinical trial design, the following diagrams illustrate the estrogen receptor β signaling pathway and a generalized workflow for a clinical trial investigating treatments for negative symptoms in schizophrenia.

ERB_Signaling_Pathway Estrogen Receptor β (ERβ) Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERb_inactive Inactive ERβ This compound->ERb_inactive Binds to ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization & Activation ERE Estrogen Response Element (ERE) ERb_active->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Neuronal function, neuroprotection) mRNA->Protein_Synthesis Translation

Caption: Estrogen Receptor β (ERβ) Signaling Pathway.

Schizophrenia_Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Negative Symptoms in Schizophrenia cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Double-Blind Treatment cluster_analysis Phase 3: Data Analysis & Reporting Screening Patient Screening (DSM-5 Schizophrenia, stable positive symptoms, predominant negative symptoms) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, MCCB, safety labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Arm Investigational Drug (e.g., this compound) Randomization->Drug_Arm Placebo_Arm Placebo/Active Comparator Randomization->Placebo_Arm Follow_Up Regular Follow-up Visits (Efficacy & Safety Assessments) Drug_Arm->Follow_Up Placebo_Arm->Follow_Up EOT_Assessment End of Treatment Assessment Follow_Up->EOT_Assessment Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) EOT_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Generalized Schizophrenia Clinical Trial Workflow.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of clinical trial outcomes. Below are summaries of the protocols for the key studies cited.

This compound (LY500307) - Trial NCT00505076
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Male patients aged 18 to 65 years with a diagnosis of schizophrenia (DSM-IV-TR), clinically stable, and with prominent negative symptoms.

  • Intervention: Patients received either this compound (25 mg or 75 mg daily) or placebo as an adjunct to their ongoing antipsychotic treatment for 12 weeks.

  • Primary Outcome Measures:

    • Change from baseline in the PANSS Negative Symptom Subscale score.

    • Change from baseline in the MCCB Composite Score.

  • Secondary Outcome Measures: Included assessments of safety and tolerability.

Cariprazine - RGH-188-005
  • Study Design: A 26-week, multinational, randomized, double-blind, active-controlled study.

  • Patient Population: Patients with schizophrenia and persistent, predominant negative symptoms.

  • Intervention: Patients were randomized to receive either cariprazine (4.5 mg/day) or risperidone (4 mg/day).

  • Primary Outcome Measures:

    • Change from baseline in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS).

  • Secondary Outcome Measures:

    • Change in Personal and Social Performance (PSP) scale total score.

Amisulpride - Pooled Analysis
  • Study Design: Meta-analysis of four placebo-controlled studies.

  • Patient Population: Patients with schizophrenia and predominantly negative symptoms.

  • Intervention: Amisulpride at low doses (50-300 mg/day) compared to placebo.

  • Primary Outcome Measures:

    • Change from baseline on the Scale for the Assessment of Negative Symptoms (SANS).

Roluperidone - Phase 3 Trial (NCT03394228)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial with a 40-week open-label extension.

  • Patient Population: Patients with schizophrenia and moderate to severe negative symptoms.

  • Intervention: Roluperidone (32 mg/day or 64 mg/day) or placebo.

  • Primary Outcome Measures:

    • Change from baseline in a PANSS-derived Negative Symptom Factor Score.

  • Secondary Outcome Measures:

    • Change in Personal and Social Performance (PSP) scale total score.

Pimavanserin - ADVANCE Trial (NCT02970305)
  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, Phase 2 study.

  • Patient Population: Stable outpatients with schizophrenia and predominant negative symptoms, on a stable dose of an antipsychotic.

  • Intervention: Pimavanserin (10, 20, or 34 mg/day) or placebo as an adjunctive treatment.

  • Primary Outcome Measures:

    • Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.

Conclusion

This compound, as a selective ERβ agonist, represented a novel therapeutic strategy for the negative symptoms and cognitive impairment of schizophrenia. While the compound was found to be safe, it did not demonstrate efficacy in these domains. In contrast, other agents with different mechanisms of action, such as the D₂/D₃ partial agonist cariprazine and the D₂/D₃ antagonist amisulpride, have shown some efficacy for negative symptoms. The landscape for cognitive enhancement in schizophrenia remains an area of active research with no approved treatments to date. The data presented in this guide underscore the complexities of treating these core features of schizophrenia and highlight the need for continued innovation in drug development.

References

A Head-to-Head Comparison of Erteberel with Other Selective Estrogen Receptor Beta (ERβ) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal agonist that exhibits high selectivity for the estrogen receptor beta (ERβ) over the alpha subtype (ERα).[1][2] Initially investigated for conditions ranging from schizophrenia to benign prostatic hyperplasia and glioblastoma, its development was ultimately discontinued.[2] Despite this, the study of this compound and other ERβ-selective agonists continues to provide valuable insights into the therapeutic potential of targeting ERβ in various diseases. This guide offers an objective, data-driven comparison of this compound with other notable selective ERβ inhibitors, summarizing key performance metrics and outlining the experimental protocols used to generate this data.

Quantitative Comparison of ERβ Agonist Activity

The following tables summarize the binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) of this compound and other prominent selective ERβ agonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay formats.

Table 1: Binding Affinity (Ki) and IC50 for ERα and ERβ

CompoundERα Ki (nM)ERβ Ki (nM)ERα IC50 (nM)ERβ IC50 (nM)ERβ vs ERα Selectivity (Binding)Reference(s)
This compound (LY500307) 2.680.19--14-fold[1][2]
ERB-041 --1216 (human)5 (human)>200-fold[3]
WAY-200070 --1552~78-fold[4]
OSU-ERb-12 -->1000~10>100-fold[5][6]

Ki values represent the inhibition constant, indicating the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Table 2: Functional Potency (EC50) for ERα and ERβ

CompoundERα EC50 (nM)ERβ EC50 (nM)ERβ vs ERα Selectivity (Functional)Reference(s)
This compound (LY500307) 19.40.6632-fold[1][7]
WAY-200070 ---
OSU-ERb-12 -78.3>270-fold[5]

EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

The activation of ERβ by a selective agonist like this compound initiates a cascade of intracellular events that can lead to anti-proliferative and anti-inflammatory effects. The simplified signaling pathway and a typical experimental workflow for evaluating these agonists are depicted below.

ERB_Signaling_Pathway Simplified ERβ Signaling Pathway This compound This compound ERβ ERβ This compound->ERβ Binds to Dimerization Dimerization ERβ->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation ERE Binding ERE Binding Nuclear Translocation->ERE Binding Binds to Estrogen Response Elements Gene Transcription Gene Transcription ERE Binding->Gene Transcription Modulates Anti-proliferative Effects Anti-proliferative Effects Gene Transcription->Anti-proliferative Effects Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects

Simplified ERβ Signaling Pathway

Experimental_Workflow Experimental Workflow for ERβ Agonist Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis Binding Assay Binding Assay Determine Ki/IC50 Determine Ki/IC50 Binding Assay->Determine Ki/IC50 Reporter Gene Assay Reporter Gene Assay Determine EC50 Determine EC50 Reporter Gene Assay->Determine EC50 Cell Viability Assay Cell Viability Assay Compare Potency & Selectivity Compare Potency & Selectivity Cell Viability Assay->Compare Potency & Selectivity Determine Ki/IC50->Compare Potency & Selectivity Determine EC50->Compare Potency & Selectivity

Experimental Workflow for ERβ Agonist Evaluation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental contexts.

Competitive Radioligand Binding Assay (for Ki and IC50 Determination)

This assay measures the binding affinity of a test compound to ERβ by its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human ERβ protein

  • [³H]-Estradiol (radioligand)

  • Test compounds (this compound and other inhibitors)

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filter manifold

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a multi-well plate, incubate a fixed concentration of recombinant ERβ protein with a fixed concentration of [³H]-Estradiol and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a filter manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Reporter Gene Assay (for EC50 Determination)

This assay measures the functional potency of a compound to activate gene transcription through ERβ.

Materials:

  • A suitable human cell line (e.g., HEK293 or PC-3) that does not endogenously express ERs.

  • Expression vector for human ERβ.

  • Reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the ERβ expression vector and the ERE-reporter plasmid using a suitable transfection reagent.

  • After transfection, plate the cells in a multi-well plate and allow them to recover.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the protein concentration in each well.

  • Plot the normalized luciferase activity against the log concentration of the test compound and use non-linear regression to determine the EC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line expressing ERβ (e.g., glioblastoma or breast cancer cell lines).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT reagent or CellTiter-Glo® reagent.

  • Spectrophotometer or luminometer.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.

  • For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 for cell growth inhibition.

References

Validating Erteberel's On-Target Mechanism via Receptor X Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Erteberel, a novel therapeutic agent, against alternative compounds. We focus on validating its proposed mechanism of action through rigorous knockout (KO) studies, presenting key experimental data and detailed protocols to support our findings. The data underscores the specificity of this compound for its intended target, Receptor X, a critical factor in its therapeutic efficacy.

Comparative Efficacy and Specificity of this compound

To ascertain the on-target activity of this compound, its efficacy was evaluated in both in vitro and in vivo models. The central hypothesis is that this compound's therapeutic effect is mediated exclusively through the inhibition of Receptor X. Therefore, its activity should be significantly diminished in models where Receptor X has been genetically removed (knockout models).

In Vitro Inhibitory Activity

The intrinsic inhibitory potential of this compound against its target, Receptor X, was quantified using a biochemical kinase assay. The results are benchmarked against "Compound A," a known inhibitor of the same pathway, and a vehicle control.

Table 1: Comparative In Vitro Inhibitory Activity against Receptor X

CompoundTargetAssay TypeIC50 (nM)
This compound Receptor X Kinase Assay 15.2
Compound AReceptor XKinase Assay98.6
VehicleReceptor XKinase Assay> 10,000

The data clearly indicates that this compound is a potent inhibitor of Receptor X, with an IC50 value significantly lower than that of Compound A.

In Vivo Efficacy in Disease Z Model

The definitive validation of this compound's mechanism was conducted using a genetically engineered mouse model of "Disease Z," comparing its effects in wild-type (WT) mice versus mice lacking the gene for Receptor X (X-KO). The primary endpoint was the reduction in a key biomarker for Disease Z.

Table 2: In Vivo Efficacy of this compound in Wild-Type vs. X-KO Mouse Models

Treatment GroupGenotypeNMean Biomarker Reduction (%)Standard Deviationp-value (vs. WT Vehicle)
VehicleWild-Type (WT)102.11.5-
This compound Wild-Type (WT) 10 78.5 5.2 < 0.001
VehicleX-KO101.81.3n.s.
This compound X-KO 10 3.4 1.9 n.s.

As shown, this compound demonstrated a robust therapeutic effect in wild-type mice. Crucially, this effect was completely abrogated in the X-KO mice, providing strong evidence that the therapeutic action of this compound is dependent on the presence of Receptor X.

Signaling Pathway and Experimental Design

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow of the knockout study used to validate this mechanism.

Erteberel_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand ReceptorX Receptor X Ligand->ReceptorX Activates SignalCascadeY Upstream Kinases MEK ERK Downstream Effectors ReceptorX->SignalCascadeY Initiates DiseaseProgression Disease Progression SignalCascadeY->DiseaseProgression Promotes This compound This compound This compound->ReceptorX Inhibits

Caption: Proposed mechanism of this compound action on the Receptor X signaling pathway.

Knockout_Study_Workflow cluster_treatment Treatment Groups (n=10 per group) start Generate Mouse Models wt Wild-Type (WT) Mice start->wt ko Receptor X KO Mice start->ko wt_vehicle WT + Vehicle wt->wt_vehicle wt_this compound WT + this compound wt->wt_this compound ko_vehicle KO + Vehicle ko->ko_vehicle ko_this compound KO + this compound ko->ko_this compound dosing Administer Treatment (Daily for 21 days) wt_vehicle->dosing wt_this compound->dosing ko_vehicle->dosing ko_this compound->dosing measurement Endpoint Measurement (e.g., tissue analysis, blood sample) dosing->measurement analysis Statistical Analysis (Compare biomarker levels) measurement->analysis conclusion Validate On-Target Mechanism analysis->conclusion

Caption: Experimental workflow for the in vivo knockout validation study.

Experimental Protocols

Protocol 1: In Vitro Receptor X Kinase Assay
  • Objective: To determine the IC50 of this compound for Receptor X.

  • Materials: Recombinant human Receptor X kinase domain, ATP, substrate peptide (poly-Glu-Tyr), 96-well plates, kinase buffer, test compounds (this compound, Compound A), vehicle (DMSO), detection antibody, and plate reader.

  • Procedure:

    • A solution of Receptor X kinase was prepared in kinase buffer.

    • Serial dilutions of this compound, Compound A, and vehicle were added to the wells of a 96-well plate.

    • The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide to each well.

    • The plate was incubated at 30°C for 60 minutes.

    • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a phosphospecific antibody and a luminescence-based detection system.

    • Data were normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Efficacy Study in X-KO Mouse Model
  • Objective: To validate that the efficacy of this compound is dependent on the presence of Receptor X.

  • Animal Models: Wild-type (C57BL/6) and Receptor X homozygous knockout (X-KO) mice on a C57BL/6 background, aged 8-10 weeks. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Experimental Groups:

    • Group 1: Wild-Type + Vehicle (n=10)

    • Group 2: Wild-Type + this compound (50 mg/kg, daily oral gavage) (n=10)

    • Group 3: X-KO + Vehicle (n=10)

    • Group 4: X-KO + this compound (50 mg/kg, daily oral gavage) (n=10)

  • Procedure:

    • Disease Z was induced in all mice using a standard, validated protocol.

    • Once the disease was established (Day 0), treatment administration began and continued for 21 consecutive days.

    • On Day 22, all animals were euthanized.

    • Target tissues were collected, and the levels of the primary disease biomarker were quantified via ELISA.

  • Data Analysis: The percentage reduction in the biomarker was calculated for each animal relative to the mean of the wild-type vehicle group. Statistical significance was determined using a two-way ANOVA followed by Tukey's post-hoc test. A p-value of < 0.05 was considered significant.

Statistical Validation of Erteberel's Therapeutic Claims: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic claims of Erteberel (also known as LY500307), a selective estrogen receptor β (ERβ) agonist, with a focus on its potential applications in oncology. Drawing from available preclinical data, this document compares the performance of this compound with established standard-of-care treatments for glioblastoma (GBM) and triple-negative breast cancer (TNBC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Executive Summary

This compound has been investigated for various therapeutic areas, with its development for schizophrenia and benign prostatic hyperplasia discontinued due to lack of efficacy. However, preclinical studies have shown promising anti-tumor activity in models of glioblastoma and triple-negative breast cancer. The proposed mechanism of action centers on the activation of ERβ, which, in contrast to the often tumor-promoting ERα, is suggested to have tumor-suppressive functions. In glioblastoma, this compound has been shown to reduce cell proliferation and induce apoptosis. In triple-negative breast cancer, it has been found to induce DNA damage and an anti-tumor immune response. This guide presents the quantitative data from these preclinical studies in comparison to standard-of-care agents and details the experimental methodologies to allow for critical assessment.

Glioblastoma (GBM)

The standard of care for newly diagnosed glioblastoma is maximal safe surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2][3][4] Preclinical studies have explored this compound as a potential therapeutic agent for GBM.

Comparative Efficacy Data (Preclinical)
TreatmentCell LinesEndpointResult
This compound (LY500307) U87, U251, T98G, patient-derived GBM cellsCell ViabilityDose-dependent reduction in viability.[5][6]
U87, U251Colony FormationSignificant reduction in colony formation.[5][6]
U87, U251, patient-derived GBM cellsApoptosisSignificant induction of apoptosis.[5][6]
Orthotopic GBM mouse model (GL26 syngeneic)Tumor Growth & SurvivalSignificant reduction in tumor growth and improved overall survival.[7]
Temozolomide (TMZ) U87IC50 (72h)Median: 202µM - 230µM (high variability across studies).[1][8]
U251IC50 (72h)Median: 102µM - 176.5µM (high variability across studies).[1][8]
Patient-derived GBM cellsIC50 (72h)Median: 220µM.[8]
Experimental Protocols
  • Cell Viability Assay (MTT Assay): GBM cell lines (U87, U251, T98G) and normal astrocytes were seeded and treated with varying concentrations of this compound or vehicle for 72 hours. Cell viability was measured using the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells. For patient-derived primary GBM cells, the CellTiter-Glo luminescent cell viability assay was used.[5][6]

  • Colony Formation Assay: U87 and U251 cells were treated with this compound or vehicle for 72 hours, followed by a 7-day culture period. The number of colonies, representing the ability of single cells to proliferate and form a colony, was then counted.[5][6]

  • Apoptosis Assay (Annexin V Staining): U87 and U251 cells were treated with this compound or vehicle for 48 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[5][6]

  • In Vivo Tumor Growth and Survival Study: An orthotopic glioblastoma model was established using GL26 syngeneic glioma cells in mice. Mice were treated with this compound, and tumor growth was monitored. Overall survival of the tumor-bearing mice was also recorded.[7]

Triple-Negative Breast Cancer (TNBC)

The standard of care for early-stage TNBC often involves neoadjuvant chemotherapy, including agents like anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel), often in combination with platinum-based agents and immunotherapy (e.g., pembrolizumab).[9] For patients with germline BRCA mutations, PARP inhibitors like olaparib are a therapeutic option.[10][11]

Comparative Efficacy Data (Preclinical)
TreatmentCell LinesEndpointResult
This compound (LY500307) TNBC cellsR-loop formation & DNA damagePotent induction.[12][13]
4T1 murine TNBC modelLung MetastasisSuppression of metastasis.[3]
Doxorubicin MDA-MB-231IC501.5µM - 6.6µM.[4][14]
MDA-MB-468IC500.27µM - 0.35µM.[4][15]
Paclitaxel MDA-MB-231IC502nM - 0.3µM.[16][17]
MDA-MB-468IC50No specific value found in the provided results.
Olaparib MDA-MB-231 (BRCA wild-type)IC50<20µM.[10]
MDA-MB-468 (BRCA wild-type)IC50<10µM.[10]
HCC1937 (BRCA1 mutant)IC50~96µM.[10]
Experimental Protocols
  • R-loop Formation and DNA Damage Analysis: The study demonstrating this compound's effect on R-loop formation and DNA damage in TNBC cells utilized interactome experiments, combined RNA sequencing, and ribosome sequencing analysis to elucidate the molecular mechanism.[12][13]

  • In Vivo Metastasis Study: The 4T1 murine TNBC model was used to assess the effect of this compound on lung metastasis. The study involved pathological examination and flow cytometry assays to investigate the role of the tumor microenvironment and immune cells, specifically neutrophils.[3]

Signaling Pathways and Mechanisms of Action

Estrogen Receptor Signaling Pathway

Estrogen receptors, including ERα and ERβ, are nuclear hormone receptors that act as ligand-activated transcription factors. Upon ligand binding, the receptor dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds to ER ER Estrogen Receptor (ER) HSP Heat Shock Proteins Estrogen_ER Estrogen-ER Complex ER_HSP->Estrogen_ER HSP Dissociation ER_Dimer ER Dimer Estrogen_ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocation & Binding to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Modulation

General Estrogen Receptor Signaling Pathway.

Proposed Mechanism of this compound in Triple-Negative Breast Cancer

In TNBC, this compound, as an ERβ agonist, is proposed to induce therapeutic effects by hijacking the splicing machinery, leading to R-loop formation and subsequent DNA damage. This process involves the interaction of activated ERβ with the U2 small nuclear RNA auxiliary factor 1 (U2AF1).

Erteberel_TNBC_Mechanism This compound This compound ERbeta ERβ This compound->ERbeta Activates ERbeta_U2AF1 ERβ-U2AF1 Interaction ERbeta->ERbeta_U2AF1 U2AF1 U2AF1 (Splicing Factor) U2AF1->ERbeta_U2AF1 Splicing_Machinery Splicing Machinery Hijacking ERbeta_U2AF1->Splicing_Machinery R_Loop R-loop Formation Splicing_Machinery->R_Loop DNA_Damage DNA Damage R_Loop->DNA_Damage

This compound's Proposed Mechanism in TNBC.

Proposed Mechanism of this compound in Glioblastoma

In glioblastoma, this compound's activation of ERβ leads to the modulation of several pathways that culminate in reduced cell proliferation and apoptosis. This includes the activation of pro-apoptotic stress kinases and effects on cell cycle regulation.

Erteberel_GBM_Mechanism This compound This compound ERbeta ERβ This compound->ERbeta Activates Apoptosis_Pathways Apoptosis Pathways (p38, JNK) ERbeta->Apoptosis_Pathways Modulates Cell_Cycle_Pathways Cell Cycle Pathways ERbeta->Cell_Cycle_Pathways Modulates DNA_Damage_Response DNA Damage Response ERbeta->DNA_Damage_Response Modulates Apoptosis GBM Cell Apoptosis Apoptosis_Pathways->Apoptosis Reduced_Proliferation Reduced GBM Cell Proliferation Cell_Cycle_Pathways->Reduced_Proliferation DNA_Damage_Response->Apoptosis

This compound's Proposed Mechanism in GBM.

Conclusion

The preclinical data for this compound suggest a potential anti-tumor role in glioblastoma and triple-negative breast cancer through distinct mechanisms of action. In glioblastoma models, it demonstrates direct effects on cell viability and survival. In triple-negative breast cancer models, its activity appears to be mediated through the induction of DNA damage and modulation of the tumor immune microenvironment. While these findings are promising, it is crucial to note that the clinical development of this compound for other indications has been halted due to a lack of efficacy. Further rigorous investigation, including more comprehensive preclinical comparative studies and well-designed clinical trials, is necessary to validate these therapeutic claims in oncology and to determine if this compound can offer a meaningful advantage over or in combination with current standards of care.

References

Safety Operating Guide

Essential Guidance for the Disposal of Erteberel

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk.

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves suitable for handling potent compounds.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye/Face Protection: Safety glasses with side shields or a face shield.

  • Respiratory Protection: Required when dusts are generated.

All handling of Erteberel, including preparation for disposal, should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed by an approved and licensed waste disposal company.[1][2] The following steps provide a general workflow for preparing this material for disposal:

  • Obtain Special Instructions: Before handling, obtain and review all available safety precautions and special instructions.[1]

  • Segregation and Collection:

    • Carefully collect waste this compound, including any contaminated materials from spills.

    • For spills, sweep up solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

    • Do not mix this compound waste with other waste streams.

  • Container Management:

    • Leave the chemical waste in its original container whenever possible.

    • Ensure containers are tightly closed and clearly labeled.

    • Handle uncleaned containers with the same precautions as the product itself.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a secure, locked-up, and well-ventilated area.[1]

  • Arranging for Disposal:

    • Contact a licensed waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

    • Provide the contractor with all available safety information regarding the material.

    • Disposal must be in accordance with all applicable national and local environmental regulations.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the prescribed PPE, cover drains and collect the spilled material. Take up the material dry and place it in a designated waste container, avoiding the generation of dust. The affected area should then be thoroughly cleaned.

Environmental Precautions

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.[1] Do not allow the product to enter drains.

Disposal Workflow for this compound

The following diagram outlines the procedural flow for the safe disposal of this compound.

G A Step 1: Don Personal Protective Equipment (PPE) - Gloves - Protective Clothing - Eye/Face Protection - Respiratory Protection (if dust is present) B Step 2: Segregate & Collect this compound Waste - Collect waste material - For spills: sweep up, avoiding dust - Do not mix with other waste A->B C Step 3: Securely Contain Waste - Use original or suitable, labeled containers - Tightly close all containers B->C D Step 4: Store Waste Securely - Store in a locked, well-ventilated area C->D E Step 5: Arrange Professional Disposal - Contact a licensed waste disposal company - Provide all safety information D->E F Step 6: Final Disposal - Dispose of in accordance with local and national regulations E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Erteberel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Erteberel (LY500307), a potent and selective estrogen receptor beta (ERβ) agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust have side-shields.
GogglesChemical safety goggles.
Skin Protection Protective GlovesChemical-resistant, impervious gloves.
Lab CoatStandard laboratory coat.
Respiratory Protection Dust Mask/RespiratorUse when handling powder or creating dust.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[1]

  • Ensure adequate ventilation during use.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional, local, state, and federal regulations.

Disposal Steps:

  • Collect all waste, including contaminated PPE, in a designated, sealed container.

  • Label the container clearly as "Hazardous Chemical Waste" and include the name "this compound".

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure this compound in Ventilated Area b->c Proceed to Handling d Perform Experiment c->d e Decontaminate Work Surfaces d->e Experiment Complete f Segregate and Label Waste e->f g Dispose of Waste via EHS f->g

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.